alpha-D-glucose-d7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1D2,2D,3D,4D,5D,6D |
InChI Key |
WQZGKKKJIJFFOK-KKGCZVNTSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O)([2H])C([2H])([2H])O)([2H])O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of alpha-D-Glucose-d7
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-Glucose-d7, a deuterated isotopologue of alpha-D-glucose, serves as a critical tool in metabolic research, particularly in studies involving glycolysis, gluconeogenesis, and de novo lipogenesis. Its isotopic labeling allows for the tracing of glucose metabolism in various biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization and use, and visualizations of relevant metabolic pathways and experimental workflows.
Chemical and Physical Properties
The deuteration of alpha-D-glucose at seven positions results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is the basis for its utility as a metabolic tracer. The key chemical and physical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to off-white solid powder | [1] |
| Melting Point | 150-152 °C (decomposes) | [2][3][4] |
| Optical Activity | [α]25/D +52.0° (c = 2 in H2O with trace NH4OH) | [2][3] |
| Isotopic Purity | ≥ 97 atom % D | [2][3] |
| Storage Temperature | Room temperature or 2-8 °C | [2][3][5] |
Table 2: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol | [6] |
| Molecular Formula | C₆H₅D₇O₆ | [2][3][7] |
| Molecular Weight | 187.20 g/mol | [2][3][5][6] |
| CAS Number | 23403-54-5 | [2][3] |
| Solubility | Soluble in water and DMSO | [2][3][8] |
Experimental Protocols
The following sections detail standardized methodologies for the characterization of this compound and its application in metabolic research.
Determination of Melting Point
The melting point of a crystalline solid such as this compound can be determined using a capillary melting point apparatus.
-
Objective: To determine the temperature range over which the solid melts to a liquid.
-
Apparatus: Melting point apparatus, capillary tubes, mortar and pestle.
-
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point.
-
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed through simple dissolution tests.
-
Objective: To determine the solubility of this compound in various solvents.
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure:
-
Weigh a specific amount of this compound (e.g., 10 mg) and place it in a test tube.
-
Add a small, measured volume of the solvent (e.g., 1 mL of water or DMSO) to the test tube.
-
Vortex the mixture for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered soluble under these conditions. If not, the process can be repeated with a smaller amount of solute or a larger volume of solvent to estimate the solubility.
-
NMR Spectroscopy for Structural Confirmation and Isotopic Enrichment
NMR spectroscopy is a powerful tool for confirming the structure and determining the level of deuterium incorporation in this compound.
-
Objective: To obtain a ¹H NMR spectrum to confirm the molecular structure and assess isotopic labeling.
-
Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling.
-
The instrument's deuterium lock will utilize the deuterated solvent to stabilize the magnetic field.
-
Mass Spectrometry for Metabolic Tracing
Mass spectrometry is a key technique for tracing the metabolic fate of this compound in biological systems.
-
Objective: To detect and quantify the incorporation of deuterium from this compound into downstream metabolites.
-
Apparatus: Mass spectrometer (e.g., GC-MS or LC-MS), equipment for sample extraction.
-
Procedure:
-
Cell Culture and Labeling: Culture cells in a medium where standard glucose is replaced with this compound. The duration of labeling will depend on the metabolic pathway of interest.
-
Metabolite Extraction: After the desired labeling period, quench the metabolism rapidly (e.g., with liquid nitrogen) and extract the metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Prepare the extracted metabolites for mass spectrometry analysis. This may involve derivatization for GC-MS or simple resuspension in an appropriate solvent for LC-MS.
-
Mass Spectrometry Analysis: Analyze the samples using a mass spectrometer. The increased mass of metabolites due to the incorporation of deuterium will allow for their detection and quantification, providing insights into metabolic fluxes.
-
Visualizations
The following diagrams illustrate key metabolic pathways involving glucose and a typical experimental workflow for using this compound as a metabolic tracer.
Conclusion
This compound is an invaluable tool for researchers in the fields of metabolism, drug development, and biomedical science. Its well-defined chemical and physical properties, coupled with established analytical techniques like mass spectrometry and NMR, enable detailed investigation of metabolic pathways in both in vitro and in vivo systems. This guide provides the foundational information required for the effective utilization of this powerful isotopic tracer in a research setting.
References
- 1. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. magritek.com [magritek.com]
- 5. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.bu.edu [sites.bu.edu]
- 7. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. youtube.com [youtube.com]
alpha-D-glucose-d7 structural formula and molecular weight.
An In-depth Technical Guide to alpha-D-glucose-d7
This technical guide provides a comprehensive overview of the structural and molecular properties of this compound, a deuterated isotopologue of alpha-D-glucose. This information is intended for researchers, scientists, and professionals in the field of drug development and metabolic research who utilize stable isotope-labeled compounds.
Introduction
This compound is a stable isotope-labeled form of alpha-D-glucose where seven hydrogen atoms have been replaced by deuterium atoms.[1][2] This labeling makes it a valuable tool in various research applications, particularly as a tracer in metabolic studies and for quantitation in pharmacokinetic analyses.[2] The incorporation of deuterium can influence the metabolic and pharmacokinetic profiles of molecules, a property that is leveraged in drug development.[1][2]
Structural Formula
The structural formula of this compound is identical to that of alpha-D-glucose in terms of its atomic connectivity and stereochemistry. The key difference is the isotopic substitution at seven specific positions.
The systematic IUPAC name for this compound is (2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol .[3] This name indicates that one deuterium atom is attached to each of the carbon atoms of the pyranose ring (C2, C3, C4, C5, and C6), and two deuterium atoms are attached to the exocyclic carbon atom (C6), replacing the hydrogens of the hydroxymethyl group.
The structure can be represented by the following SMILES notation: OC([2H])([2H])[C@]1([2H])--INVALID-LINK--[C@H]1O)O)O)O[2][4]
Molecular Weight and Formula
The quantitative properties of this compound are summarized in the table below, with the properties of its unlabeled counterpart provided for comparison.
| Property | This compound | alpha-D-glucose (unlabeled) |
| Molecular Formula | C₆H₅D₇O₆[1][2][5] | C₆H₁₂O₆[6][7] |
| Molecular Weight | 187.20 g/mol [2][3][4][5][8] | 180.16 g/mol [6][7] |
| CAS Number | 23403-54-5[1][2][5] | 492-62-6[6] |
Experimental Characterization Workflow
The determination of the structural formula and molecular weight of an isotopically labeled compound like this compound involves a standardized analytical workflow. This process ensures the correct molecular mass is confirmed and that the isotopic labels are in the correct positions. The following diagram illustrates a typical experimental workflow for the characterization of this compound.
Caption: Workflow for the characterization of this compound.
Methodological Details
-
Synthesis and Purification: The process begins with the chemical synthesis to incorporate deuterium atoms into the glucose molecule. Following synthesis, the product is purified, typically using High-Performance Liquid Chromatography (HPLC), to isolate this compound from reactants and byproducts.
-
Mass Spectrometry (MS): The purified compound is analyzed by high-resolution mass spectrometry to determine its exact molecular weight.[3] This confirms the successful incorporation of seven deuterium atoms, which results in a mass shift compared to the unlabeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Proton NMR is used to verify the positions of the deuterium labels. The absence of signals at specific chemical shifts, where protons would normally appear in alpha-D-glucose, confirms their replacement by deuterium.
-
¹³C NMR: Carbon-13 NMR helps to confirm the carbon skeleton of the molecule remains unchanged.
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing definitive evidence of the location and number of deuterium atoms in the molecule.
-
-
Data Analysis: The data from MS and NMR are integrated to confirm the molecular weight, verify the precise location of the isotopic labels, and assess the overall purity of the synthesized compound. This leads to the final characterization of the this compound molecule.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C6H12O6 | CID 16217112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. D-グルコース-1,2,3,4,5,6,6-d7 97 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. α-D-Glucose [webbook.nist.gov]
- 7. alpha-D-glucose | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. D-Glucose (1,2,3,4,5,6,6-D7, 97-98%) | C6H12O6 | CID 87229000 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Manufacturing of alpha-D-glucose-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, manufacturing processes, and applications of alpha-D-glucose-d7, a deuterated isotopologue of glucose. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic research and imaging.
Introduction
This compound is a form of glucose in which seven hydrogen atoms have been replaced by their stable isotope, deuterium.[1][2] This isotopic labeling makes it a valuable tracer for in vivo metabolic studies, as it can be distinguished from endogenous glucose by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4][5] Its primary applications lie in the fields of metabolic research, particularly in studying glucose metabolism, kinetics, and metabolic pathways such as glycolysis and gluconeogenesis, as well as in advanced imaging techniques like Deuterium Metabolic Imaging (DMI).[1][6][7][8][9][10]
Synthesis of this compound
The most common and effective method for the synthesis of perdeuterated glucose, including this compound, is through a catalyzed hydrogen-deuterium (H/D) exchange reaction. Raney nickel is a widely used catalyst for this purpose, facilitating the exchange of protons with deuterons from a deuterium-rich solvent, typically deuterated water (D₂O).
Synthesis Pathway
The general chemical transformation for the synthesis of this compound can be represented as follows:
Caption: Synthesis of this compound via Raney nickel-catalyzed H/D exchange.
Experimental Protocol
The following is a representative experimental protocol for the laboratory-scale synthesis of this compound, based on established methods for deuterating carbohydrates.
Materials:
-
alpha-D-glucose
-
Raney nickel (activated slurry in water)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous ethanol
-
Diatomaceous earth
Procedure:
-
Catalyst Preparation: An aqueous slurry of Raney nickel is washed several times with D₂O to replace the water. This is a critical step to ensure a high level of deuterium incorporation.
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, alpha-D-glucose is dissolved in D₂O. The D₂O-washed Raney nickel is then added to the solution.
-
H/D Exchange Reaction: The reaction mixture is heated to reflux with vigorous stirring. The reflux is maintained for an extended period, typically 24-72 hours, to allow for maximum H/D exchange. The exact duration can be optimized based on the desired level of deuteration.
-
Catalyst Removal: After cooling to room temperature, the reaction mixture is filtered through a pad of diatomaceous earth to remove the Raney nickel catalyst. The filter cake is washed with a small amount of D₂O to recover any remaining product.
-
Solvent Removal: The D₂O is removed from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is co-evaporated with anhydrous ethanol several times to remove any residual D₂O. The final product is then dried under high vacuum to yield this compound as a white solid.
Note: This protocol is a general guideline. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve the desired isotopic enrichment and yield.
Manufacturing Process
The industrial-scale manufacturing of this compound follows the same fundamental principles as the laboratory synthesis but with significant modifications for scale-up, process control, and quality assurance.
Manufacturing Workflow
Caption: A generalized workflow for the industrial manufacturing of this compound.
Key considerations for large-scale manufacturing include:
-
Reactor Design: Jacketed glass or stainless steel reactors are used to allow for precise temperature control during the exothermic H/D exchange reaction.
-
Catalyst Handling and Recovery: Efficient systems for catalyst filtration and recovery are essential for process economy and safety.
-
Solvent Recovery: Large-scale solvent recovery systems are employed to recycle the expensive D₂O.
-
Process Automation: Automation of process parameters such as temperature, pressure, and stirring rate ensures batch-to-batch consistency.
-
Quality Control: Stringent in-process and final product quality control is performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and NMR to determine chemical purity and isotopic enrichment.[3][4][5]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. The values are representative and can vary depending on the specific reaction conditions and scale.
| Parameter | Typical Value | Analysis Method |
| Chemical Purity | > 98% | GC-MS, HPLC |
| Isotopic Enrichment | > 97 atom % D | GC-MS, NMR |
| Yield (Lab Scale) | 70-90% | Gravimetric |
| Appearance | White crystalline solid | Visual |
Applications in Research and Development
This compound is a powerful tool for elucidating metabolic pathways and quantifying metabolic fluxes.
Metabolic Signaling Pathway
When introduced into a biological system, this compound follows the same metabolic pathways as natural glucose. Its deuterated nature allows for the tracing of its metabolic fate.
Caption: Metabolic fate of this compound in key cellular pathways.
Experimental Workflow for Metabolic Studies
A typical experimental workflow for using this compound in metabolic studies is outlined below.
Caption: A standard experimental workflow for metabolic studies using this compound.
This workflow typically involves the administration of the deuterated glucose to the biological system, followed by the collection of samples at various time points. Metabolites are then extracted and analyzed by mass spectrometry or NMR to determine the extent and location of deuterium incorporation, providing insights into the activity of different metabolic pathways.
Conclusion
This compound is an indispensable tool in modern metabolic research. The synthesis and manufacturing of this stable isotope-labeled compound, primarily through Raney nickel-catalyzed H/D exchange, have been refined to produce high-purity and highly enriched material. Its application in tracing the metabolic fate of glucose continues to provide valuable insights into the pathophysiology of various diseases and the mechanism of action of novel therapeutics, making it a cornerstone for advancements in drug development and biomedical research.
References
- 1. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metsol.com [metsol.com]
- 7. researchgate.net [researchgate.net]
- 8. metsol.com [metsol.com]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. German Clinical Trials Register [drks.de]
How to determine the isotopic enrichment of alpha-D-glucose-d7?
An in-depth technical guide to determining the isotopic enrichment of alpha-D-glucose-d7 for researchers, scientists, and drug development professionals.
Introduction
This compound (α-D-glucose-d7) is a deuterated isotopologue of glucose where seven hydrogen atoms have been replaced by deuterium. It is a crucial tracer in metabolic research, enabling scientists to track glucose metabolism in vivo and in vitro without the use of radioactive isotopes. Accurately determining the isotopic enrichment of this tracer is paramount for the validity and precision of such studies. Isotopic enrichment refers to the percentage of molecules in a sample that contain the heavy isotope (deuterium) at the labeled positions. This guide provides a detailed overview of the primary analytical techniques and experimental protocols for quantifying the isotopic enrichment of this compound.
Core Analytical Methodologies
The two predominant analytical techniques for determining the isotopic enrichment of deuterated glucose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and requires specific sample preparation and data analysis approaches.
-
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). For this compound, the increased mass due to the seven deuterium atoms allows for its differentiation from the unlabeled glucose (d0). Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method that provides high sensitivity and resolution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy distinguishes atomic nuclei based on their magnetic properties. ¹H NMR can be used to determine the degree of deuteration by observing the disappearance of signals at the labeled positions. Alternatively, ²H NMR can directly detect the deuterium nuclei.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive method for determining the isotopic enrichment of glucose. The following protocol outlines the derivatization of glucose to its aldonitrile acetate form, a volatile derivative suitable for GC-MS analysis.
3.1.1. Materials and Reagents
-
This compound sample
-
Unlabeled alpha-D-glucose standard
-
Pyridine
-
Hydroxylamine hydrochloride
-
Acetic anhydride
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
3.1.2. Derivatization Protocol
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a glass reaction vial.
-
Oximation: Add 200 µL of a 2% (w/v) solution of hydroxylamine hydrochloride in pyridine. Seal the vial and heat at 90°C for 30 minutes. This step converts the aldehyde group of glucose to an oxime.
-
Acetylation: Cool the vial to room temperature and add 1 mL of acetic anhydride. Reseal the vial and heat at 90°C for 1 hour. This acetylates the hydroxyl groups.
-
Extraction: After cooling, add 1 mL of deionized water and vortex to mix. Add 1 mL of ethyl acetate and vortex for 1 minute to extract the derivatized glucose. Centrifuge to separate the layers.
-
Drying: Carefully transfer the upper ethyl acetate layer to a new vial containing anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
3.1.3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹H NMR spectroscopy can be used to determine isotopic enrichment by quantifying the reduction in signal intensity at the deuterated positions relative to a non-deuterated position or an internal standard.
3.2.1. Materials and Reagents
-
This compound sample
-
Deuterium oxide (D₂O) or DMSO-d₆
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
3.2.2. Sample Preparation Protocol
-
Dissolution: Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Solvent Addition: Add 0.6 mL of D₂O or DMSO-d₆ to the NMR tube. If required, add a known amount of an internal standard.
-
Homogenization: Vortex the tube until the sample is completely dissolved.
3.2.3. NMR Instrumental Parameters
-
Spectrometer: Bruker Avance III 500 MHz NMR spectrometer or equivalent
-
Nucleus: ¹H
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 5 seconds
-
Pulse Sequence: zg30 or similar single-pulse experiment
Data Analysis and Presentation
GC-MS Data Analysis
For GC-MS data, the isotopic enrichment is determined by analyzing the mass spectrum of the derivatized glucose. The molecular ion region or specific fragment ions are monitored. For the aldonitrile acetate derivative, key fragments can be analyzed. The relative abundances of the d7-labeled (M+7) and unlabeled (M) ions are used to calculate the enrichment.
Isotopic Enrichment (%) = [Intensity(M+7) / (Intensity(M) + Intensity(M+7))] x 100
NMR Data Analysis
In ¹H NMR, the integral of the remaining proton signals at the deuterated positions is compared to the integral of a signal from a non-deuterated position or the internal standard.
Isotopic Enrichment (%) = [1 - (Integral of labeled position / Integral of unlabeled reference)] x 100
Data Summary
The following table provides a hypothetical comparison of results obtained from the two techniques:
| Analytical Technique | Parameter Measured | Result | Calculated Isotopic Enrichment |
| GC-MS | Relative abundance of m/z 319 (d0) and m/z 326 (d7) fragments | Ratio of 326/319 = 98.5/1.5 | 98.5% |
| ¹H NMR | Integral of H-1 proton vs. residual H-2 to H-6 protons | Ratio of H-1 integral to residual H-2 to H-6 integrals | 98.2% |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflows and the logic behind the calculation of isotopic enrichment.
Caption: Workflow for determining isotopic enrichment using GC-MS.
Technical Guide: Recommended Storage and Stability Guidelines for alpha-D-Glucose-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions and stability considerations for alpha-D-glucose-d7. Given that specific, long-term stability studies on this compound are not extensively published, the following guidelines are based on information from suppliers, general knowledge of carbohydrate chemistry, and established protocols for the handling of stable isotopically labeled compounds and pharmaceutical substances.
Introduction to this compound
This compound is a stable, non-radioactive isotopically labeled form of alpha-D-glucose, where seven hydrogen atoms have been replaced with deuterium. This labeling makes it a valuable tracer for metabolic studies, particularly in mass spectrometry and NMR-based research, allowing for the tracking of glucose metabolism in vivo and in vitro. As a stable isotope-labeled compound, its chemical properties are nearly identical to its unlabeled counterpart, and therefore, its storage and handling requirements are similar, with a primary focus on preventing chemical degradation.
Recommended Storage Conditions
The stability of this compound is contingent on proper storage to prevent degradation. The compound is typically supplied as a solid powder or in a solution.
| Formulation | Storage Temperature | Additional Recommendations | Typical Shelf-Life (if unopened) |
| Solid (Powder) | Room Temperature (20-25°C) | Store in a tightly sealed container in a dry and dark place. Protect from moisture and light. | 3 years at -20°C, 2 years at 4°C (based on some supplier data) |
| In Solvent (e.g., DMSO, Water) | -20°C or -80°C | Store in tightly sealed vials to prevent solvent evaporation and contamination. For aqueous solutions, sterile filtration is recommended. | 6 months at -80°C, 1 month at -20°C (based on some supplier data) |
Note: The provided shelf-life information is based on typical supplier recommendations and may vary. It is crucial to refer to the Certificate of Analysis (CoA) provided by the specific supplier for lot-specific storage information and expiration dates.
Stability Profile and Potential Degradation Pathways
While deuterated compounds are generally stable, this compound is susceptible to the same degradation pathways as unlabeled glucose. The primary concerns are exposure to high temperatures, moisture, and reactive substances.
Temperature-Induced Degradation
At elevated temperatures, glucose can undergo caramelization, a complex series of reactions that involve the removal of water and the formation of various furan derivatives and colored polymers. This process is generally initiated at temperatures above 160°C.
Maillard Reaction
In the presence of amino acids, peptides, or proteins, this compound can undergo the Maillard reaction, a form of non-enzymatic browning. This reaction is initiated by the condensation of the carbonyl group of glucose with a free amino group.
Hygroscopicity
Carbohydrates like glucose are hygroscopic and can absorb moisture from the atmosphere. The presence of water can accelerate degradation reactions and may affect the physical properties of the solid material.
Caption: Factors influencing the degradation of this compound.
Experimental Protocols for Stability and Purity Assessment
Generic Stability Study Protocol
Objective: To assess the stability of this compound under defined storage conditions over a specified period.
Materials:
-
This compound (at least three different batches if possible)
-
Appropriate primary packaging (e.g., amber glass vials with inert caps)
-
Controlled environment chambers (for temperature and humidity)
-
Analytical instrumentation (e.g., HPLC-MS, GC-MS, NMR)
Methodology:
-
Initial Analysis (Time 0): Perform a comprehensive analysis of the initial material to establish baseline data for identity, purity, and physical characteristics.
-
Sample Storage: Store aliquots of the material in the intended primary packaging under the following conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Quantify the amount of this compound and any degradation products using a validated stability-indicating method (e.g., HPLC-MS or GC-MS).
-
Isotopic Enrichment: Verify the deuterium content using mass spectrometry or NMR.
-
Water Content: Determine the water content by Karl Fischer titration, especially if the substance is hygroscopic.
-
Analytical Methods for Purity Assessment
A variety of analytical techniques can be employed to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) can be used to separate and quantify non-chromophoric sugars.
-
Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized glucose can provide information on both purity and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) can confirm the structure and assess for impurities.
-
Mass Spectrometry (MS) is crucial for determining the isotopic purity and identifying any degradation products.
Visualizations
Recommended Storage and Handling Workflow
Caption: Recommended workflow for storage and handling of this compound.
Metabolic Fate of Glucose
As a stable isotope-labeled analog, this compound follows the same primary metabolic pathways as its unlabeled counterpart. The major catabolic pathway is glycolysis.
Key differences between alpha-D-glucose-d7 and unlabeled alpha-D-glucose.
An In-depth Technical Guide to the Key Differences Between alpha-D-glucose-d7 and Unlabeled alpha-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of metabolic research and drug development, the ability to trace the fate of molecules through complex biological systems is paramount. Isotopic labeling, the practice of replacing one or more atoms of a compound with their isotope, is a cornerstone technique that enables this tracking. alpha-D-glucose, a primary energy source for most living organisms, is frequently studied using its isotopically labeled counterpart, this compound. In this deuterated version, seven hydrogen atoms (¹H) are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1][2][3] This seemingly subtle modification introduces profound yet predictable differences that researchers can exploit to gain unprecedented insights into metabolic pathways, cellular uptake, and biosynthetic activities.
This technical guide provides a comprehensive overview of the core distinctions between unlabeled alpha-D-glucose and this compound, focusing on their physicochemical and spectroscopic properties. It further details the experimental applications and protocols that leverage these differences, offering a valuable resource for professionals engaged in metabolic studies.
Core Differences: A Quantitative Comparison
The fundamental difference between the two molecules is the substitution of seven protons with deuterons. This results in a significant mass increase and subtle changes in other physical properties, which are crucial for their differentiation in experimental setups.
| Property | Unlabeled alpha-D-glucose | This compound | Data Source(s) |
| Molecular Formula | C₆H₁₂O₆ | C₆H₅D₇O₆ | [4][5][6] |
| Molecular Weight ( g/mol ) | 180.16 | 187.20 | [4][5][6][7] |
| Monoisotopic Mass (Da) | 180.063388 | 187.107325 | [4][5] |
| Appearance | White crystalline powder | White crystalline powder | [5] |
| Melting Point (°C) | 146 | Not specified, but expected to be very similar to unlabeled glucose | [5][8] |
| Solubility in Water | Highly soluble | Highly soluble | [5][8] |
Spectroscopic Distinctions and Their Implications
The isotopic substitution dramatically alters the spectroscopic signatures of the glucose molecule, forming the basis for its use as a metabolic tracer.
Mass Spectrometry (MS)
In mass spectrometry, the most evident difference is the mass shift. This compound is approximately 7 Daltons heavier than its unlabeled counterpart. This mass difference allows for the clear separation and quantification of the labeled glucose and its downstream metabolites from the endogenous (unlabeled) pool. By analyzing the mass isotopomer distribution in metabolites, researchers can trace the path of the deuterium atoms and thus quantify the metabolic fluxes through various pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is highly sensitive to the isotopic composition of a molecule.
-
¹H NMR: In a ¹H NMR spectrum of this compound, the signals corresponding to the seven deuterated positions are absent. This simplifies the spectrum and allows for unambiguous assignment of the remaining proton signals. Furthermore, the coupling patterns of protons adjacent to the deuterium-labeled carbons are altered.
-
²H NMR (Deuterium NMR): This technique can be used to directly detect the presence and location of deuterium atoms in metabolites derived from this compound, offering a non-invasive way to study glucose metabolism in vivo.[9]
-
¹³C NMR: The ¹³C NMR spectrum is also affected. Carbons bonded to deuterium will exhibit a different splitting pattern (due to C-D coupling) and may have slightly shifted chemical shifts compared to carbons bonded to protons.
Raman Spectroscopy
Raman spectroscopy detects molecular vibrations. The carbon-deuterium (C-D) bond has a characteristic vibrational frequency that falls in the "cell-silent" region of the Raman spectrum (around 2100-2200 cm⁻¹), where endogenous molecules like water, proteins, and lipids do not have strong signals.[10] This unique spectral window allows for the highly specific and sensitive detection of this compound and its metabolic products in living cells and tissues without the interference of background signals. This principle is the foundation for advanced imaging techniques like Stimulated Raman Scattering (SRS) microscopy.[10]
Applications in Research and Drug Development
The unique properties of this compound enable its use in a variety of powerful research applications.
Metabolic Flux Analysis (MFA)
Metabolic flux analysis is a critical tool for understanding how cells reprogram their metabolism in states of health and disease, such as cancer or diabetes.[11][12][13][14] By supplying cells with this compound and analyzing the distribution of deuterium in downstream metabolites using MS or NMR, researchers can calculate the rates (fluxes) of metabolic pathways.[11][12][14] This provides a dynamic view of cellular metabolism that is not attainable with static measurements of metabolite concentrations.
In Vivo Metabolic Imaging
Techniques such as Stimulated Raman Scattering (SRS) microscopy leverage the unique C-D vibrational signature of deuterated molecules to visualize metabolic processes in real-time.[10][15] When organisms are administered this compound, the deuterium is incorporated into newly synthesized macromolecules like lipids, proteins, and DNA.[10][16] SRS microscopy can then be tuned to the C-D frequency to create high-resolution images that map the spatial and temporal dynamics of glucose utilization and biosynthesis within tissues, offering profound insights into metabolic heterogeneity in environments like tumors.[10][16]
Internal Standards for Quantitation
In pharmacokinetic and metabolomic studies, this compound is often used as an internal standard for the accurate quantification of unlabeled glucose.[1][17] Since it co-elutes with unlabeled glucose in chromatographic separations and has nearly identical ionization efficiency in mass spectrometry, but is clearly distinguishable by its mass, it can correct for variations in sample preparation and instrument response, leading to more precise and reliable measurements.
Experimental Protocols
Protocol 1: Metabolic Flux Analysis via LC-MS
This protocol outlines a general workflow for tracing the metabolism of this compound in cultured cells.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency under standard conditions.
-
Replace the standard glucose-containing medium with a medium where the glucose is replaced with this compound at the same concentration.
-
Incubate the cells for a time course sufficient to achieve isotopic steady-state in the metabolites of interest (typically several hours to 24 hours).
-
-
Metabolite Extraction:
-
Rapidly wash the cells with ice-cold saline to remove extracellular medium.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extract using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a suitable chromatography method (e.g., HILIC for polar metabolites) to separate the compounds.
-
Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the mass isotopologues of the target metabolites.
-
-
Data Analysis:
-
Identify and integrate the peak areas for each mass isotopologue of a given metabolite.
-
Correct for the natural abundance of isotopes.
-
Use the resulting mass isotopomer distributions to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).
-
Protocol 2: SRS Imaging of De Novo Lipogenesis
This protocol describes how to visualize the incorporation of glucose-derived carbons into lipids using this compound.
-
Cell/Tissue Labeling:
-
For cell culture, replace the medium with one containing this compound as described above.
-
For animal studies, provide drinking water containing this compound for a specified period (e.g., several days).[10]
-
-
Sample Preparation:
-
For cultured cells, wash with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde).
-
For animal studies, harvest the tissue of interest and prepare cryosections or fresh tissue slices.
-
-
SRS Microscopy:
-
Use a stimulated Raman scattering microscope equipped with two lasers (Pump and Stokes).
-
Tune the energy difference between the two lasers to match the vibrational frequency of the C-D bond (typically around 2142 cm⁻¹ for lipids).[10]
-
Acquire images by scanning the sample. The signal intensity at each pixel will be proportional to the concentration of C-D bonds, and thus the amount of newly synthesized lipids from the deuterated glucose.
-
-
Image Analysis:
-
Process the raw images to remove any background noise.
-
Quantify the SRS signal intensity in different regions of interest to compare the rates of de novo lipogenesis.
-
Visualizations
Caption: General workflow for isotopic tracer experiments.
Caption: Simplified glycolysis showing deuterium propagation.
Caption: Relationship between properties and applications.
Conclusion
This compound is more than just a heavier version of glucose; it is a powerful tool that unlocks the ability to observe and quantify the dynamics of metabolism. The key differences in mass and spectroscopic properties between the labeled and unlabeled forms are not mere chemical curiosities but are the very features that enable sophisticated experimental techniques. From quantifying pathway fluxes in cancer cells to imaging macromolecule synthesis in living organisms, this compound provides researchers, scientists, and drug development professionals with a versatile and indispensable probe to unravel the complexities of biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C6H12O6 | CID 16217112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Alpha-D-Glucose | C6H12O6 | CID 79025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. α-D-Glucose [webbook.nist.gov]
- 7. D-Glucose (Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-2062-0.5 [isotope.com]
- 8. Glucose - Wikipedia [en.wikipedia.org]
- 9. 1H magnetic resonance spectroscopic imaging of deuterated glucose and of neurotransmitter metabolism at 7 T in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]
- 13. drziweidai.com [drziweidai.com]
- 14. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. communities.springernature.com [communities.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
The fundamental principles of using deuterium-labeled glucose in metabolic research.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and applications of deuterium-labeled glucose in metabolic research. Deuterium (²H), a stable isotope of hydrogen, serves as a powerful tracer to elucidate the intricate pathways of glucose metabolism in vivo. By replacing hydrogen atoms with deuterium on the glucose molecule, researchers can track its journey through various metabolic processes, providing invaluable insights into cellular bioenergetics and biosynthesis. This guide offers a comprehensive overview of the core methodologies, data interpretation, and practical applications of this technique.
Core Principles of Deuterium-Labeled Glucose Tracing
The use of deuterium-labeled glucose hinges on the ability to introduce a "heavy" isotope of hydrogen into the glucose molecule and subsequently detect its incorporation into downstream metabolites. This allows for the dynamic measurement of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. Unlike methods that measure static metabolite concentrations, isotope tracing provides a dynamic view of metabolic activity.
The choice of deuterium labeling position on the glucose molecule is critical and depends on the specific metabolic pathway being investigated. For instance, [6,6-²H₂]-glucose is commonly used to trace glycolysis and the tricarboxylic acid (TCA) cycle, as the deuterium atoms are transferred to lactate and glutamate, respectively. Other labeling strategies, such as using deuterated water (D₂O), allow for the study of gluconeogenesis and de novo lipogenesis.
The detection of deuterium enrichment in metabolites is primarily achieved through two analytical techniques:
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying metabolites and quantifying the incorporation of deuterium by measuring the mass-to-charge ratio of the molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can distinguish between deuterated and non-deuterated molecules based on their distinct magnetic properties, providing information on the position of the deuterium label within the metabolite.
-
Deuterium Metabolic Imaging (DMI): This emerging in vivo imaging technique utilizes magnetic resonance spectroscopy (MRS) to non-invasively map the spatial distribution of deuterated glucose and its metabolites in three dimensions, offering a powerful tool for studying metabolic processes in intact organisms.[1]
Key Applications in Metabolic Research
Deuterium-labeled glucose tracing has a wide range of applications in understanding both normal physiology and the metabolic dysregulation that underlies various diseases.
Gluconeogenesis
Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a critical process for maintaining blood glucose homeostasis. Deuterated water (D₂O) is the tracer of choice for measuring gluconeogenesis.[2][3] When D₂O is administered, deuterium is incorporated into newly synthesized glucose molecules. By measuring the deuterium enrichment in plasma glucose and body water, the fractional contribution of gluconeogenesis to total glucose production can be calculated.[2][4]
Table 1: Fractional Gluconeogenesis Rates in Humans Under Different Conditions [4][5][6]
| Condition | Fractional Gluconeogenesis (%) |
| Post-absorptive (Healthy) | 40.7 ± 5.0 |
| Fasting (14 hours, Healthy) | 23 - 42 |
| Fasting (42 hours, Healthy) | 59 - 84 |
| Fasting (60 hours, Healthy) | ~94 |
| Type 2 Diabetes (Post-absorptive) | 65.7 ± 3.3 |
Glycolysis and the Tricarboxylic Acid (TCA) Cycle
Glycolysis, the breakdown of glucose to pyruvate, and the subsequent oxidation of pyruvate in the TCA cycle are central to cellular energy production. [6,6-²H₂]-glucose is a commonly used tracer to study these pathways. The deuterium atoms from [6,6-²H₂]-glucose are transferred to the methyl group of pyruvate and subsequently to lactate. If pyruvate enters the TCA cycle, the deuterium can be found in metabolites like glutamate and glutamine.[1] The ratio of deuterated lactate to deuterated glutamate can provide an index of the relative activities of glycolysis and the TCA cycle.[7]
Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway is a crucial branch of glucose metabolism that produces NADPH, essential for reductive biosynthesis and antioxidant defense, and precursors for nucleotide synthesis. Specific isotopomers of glucose, such as [1,2-¹³C₂,6,6-²H₂]glucose, can be used to measure the relative fluxes through glycolysis and the PPP.[5] The differential labeling patterns in downstream metabolites, like lactate, allow for the deconvolution of the contributions from each pathway.[8]
Glycogen Synthesis
Hepatic and muscle glycogen synthesis are important for glucose storage. The incorporation of deuterium from labeled glucose, such as [6,6'-²H₂]-glucose, into glycogen can be monitored to assess the rate of glycogen synthesis.[9]
De Novo Lipogenesis
De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, primarily glucose. Deuterated water is a common tracer for measuring DNL. Deuterium from body water is incorporated into newly synthesized fatty acids. By measuring the deuterium enrichment in triglycerides, the rate of DNL can be quantified.[10][11]
Experimental Protocols
Measuring Gluconeogenesis using Deuterium Oxide (D₂O)
This protocol outlines the "average deuterium enrichment method" for determining fractional gluconeogenesis.
1. Tracer Administration:
-
Administer a bolus oral dose of D₂O (e.g., 1 g/kg body weight) to achieve an enrichment of 0.3-0.5% in total body water.[2][4]
2. Sample Collection:
-
Collect a baseline blood sample before D₂O administration.
-
Collect subsequent blood samples at timed intervals (e.g., 60-90 minutes post-administration) to ensure isotopic steady state.[3]
-
Collect urine or saliva samples to measure body water enrichment.[3]
3. Sample Preparation:
-
Separate plasma from blood samples by centrifugation.
-
For glucose analysis, deproteinize plasma samples (e.g., with ethanol).
-
Derivatize the extracted glucose to a volatile form suitable for GC-MS analysis, such as the penta-acetate derivative. This is achieved by reacting the dried glucose extract with a mixture of acetic anhydride and pyridine at 60°C.[12]
4. Analytical Measurement:
-
Measure the deuterium enrichment of body water from plasma, urine, or saliva using an appropriate method (e.g., isotope ratio mass spectrometry).
-
Measure the deuterium enrichment of the derivatized glucose using GC-MS. The analysis focuses on specific fragment ions that represent the glucose molecule.
5. Calculation of Fractional Gluconeogenesis:
-
The fractional gluconeogenesis (fGNG) is calculated as the ratio of the average deuterium enrichment in glucose to the deuterium enrichment in body water.[12]
Deuterium Metabolic Imaging (DMI) of Glucose Metabolism
This protocol provides a general workflow for a human DMI study using [6,6'-²H₂]-glucose.[9][13][14][15]
1. Subject Preparation:
-
Subjects should fast overnight prior to the study.[3]
2. Tracer Administration:
-
Administer an oral dose of [6,6'-²H₂]-glucose (e.g., 0.75 g/kg body weight) dissolved in water.[9][13]
3. DMI Data Acquisition:
-
Acquire a baseline DMI scan before glucose administration.
-
Perform dynamic 3D DMI scans at regular intervals (e.g., every 5-10 minutes) for up to 120-130 minutes post-administration to capture the uptake and metabolism of the labeled glucose.[9]
-
The acquisition is a 3D MR spectroscopic imaging (MRSI) study, where each spatial location yields a deuterium spectrum.[1]
4. Data Processing and Analysis:
-
Process the raw DMI data to generate metabolic maps.
-
Quantify the deuterium spectra at each voxel by spectral fitting to determine the concentrations of deuterated glucose, lactate, and glutamate/glutamine (Glx).[1]
-
The ratio of deuterated lactate to Glx can be used to assess the relative flux through glycolysis versus the TCA cycle.[1][7]
Data Presentation
Table 2: Deuterium Enrichment in Plasma Glucose and Metabolites from a DMI Study [13][15][16]
| Metabolite | Dose of [6,6'-²H₂]glucose | Peak Concentration (mM) | Time to Peak (minutes) |
| Brain | |||
| ²H-Glucose | 0.25 g/kg | ~1 | ~60-100 |
| 0.50 g/kg | ~1.1 | ~60-100 | |
| 0.75 g/kg | ~1.3 | ~60-100 | |
| ²H-Glutamate/Glutamine (Glx) | 0.25 g/kg | ~1.9 | >120 |
| 0.50 g/kg | ~2.3 | >120 | |
| 0.75 g/kg | ~2.5 | >120 | |
| ²H-Lactate | 0.75 g/kg | ~1.55 | ~120 |
| Liver | |||
| ²H-Glucose | 0.75 g/kg | Varies | ~100 |
Visualizations
Metabolic Pathways
The following diagrams illustrate the flow of deuterium from labeled glucose through key metabolic pathways.
Caption: Deuterium flow from [6,6-²H₂]-glucose through glycolysis and the TCA cycle.
Caption: Overview of the Pentose Phosphate Pathway with deuterium incorporation.
Experimental Workflows
Caption: General experimental workflow for a Deuterium Metabolic Imaging (DMI) study.
Conclusion
The use of deuterium-labeled glucose provides a powerful and versatile approach to quantitatively assess metabolic fluxes in vivo. Its applications span a wide range of research areas, from fundamental physiology to the study of complex diseases like cancer and diabetes. As analytical technologies, particularly Deuterium Metabolic Imaging, continue to advance, the insights gained from these methods will undoubtedly play an increasingly important role in drug development and personalized medicine. This guide provides a foundational understanding for researchers and scientists looking to incorporate this valuable technique into their metabolic research endeavors.
References
- 1. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. Use of 2H2O for estimating rates of gluconeogenesis. Application to the fasted state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Quantitation of gluconeogenesis in humans - Karolinska Institutet - Figshare [openarchive.ki.se]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]
- 9. cds.ismrm.org [cds.ismrm.org]
- 10. Direct Visualization of De novo Lipogenesis in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metsol.com [metsol.com]
- 12. escholarship.org [escholarship.org]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. researchgate.net [researchgate.net]
- 15. Human Brain Deuterium Metabolic Imaging at 7 T: Impact of Different [6,6'-2H2]Glucose Doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
A Technical Guide to Alpha-D-Glucose-d7: Commercial Availability and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of alpha-D-glucose-d7, a deuterated isotopologue of glucose, and its applications in scientific research, particularly in the fields of metabolic studies and drug development. This guide includes a comparative summary of commercial suppliers, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Commercial Suppliers and Availability
This compound is available from several commercial suppliers, offering various isotopic and chemical purities to suit diverse research needs. The following table summarizes the offerings from prominent suppliers.
| Supplier | Product Name | Catalog Number(s) | Isotopic Purity | Chemical Purity | Available Quantities |
| Sigma-Aldrich | D-Glucose-1,2,3,4,5,6,6-d7 | 552003 | 97 atom % D[1] | ≥99% (CP)[1] | 100 mg, 1 g, 5 g, 10 g, 20 g[1] |
| MedChemExpress | This compound | HY-128417S3 | Not specified | Not specified | 5 mg, 10 mg[2] |
| Cambridge Isotope Laboratories, Inc. | D-Glucose (D₇, 97-98%) | DLM-2062 | 97-98% | 98%[3] | 0.5 g, 1 g[3] |
| Genprice | This compound | 804-HY-128417S3 | Not specified | Not specified | Not specified |
Core Applications in Research
This compound serves as a powerful tracer in metabolic research due to the stable isotope label, which allows for the tracking of glucose metabolism through various pathways without the safety concerns associated with radioactive isotopes. Key applications include metabolic flux analysis, investigation of de novo lipogenesis, and advanced cellular imaging techniques.
Experimental Protocols
Metabolic Flux Analysis using Stable Isotope Tracers
Metabolic flux analysis (MFA) with stable isotopes like this compound is a crucial technique to quantify the rates of metabolic reactions within a biological system.[4]
Objective: To determine the flux through central carbon metabolism pathways, such as glycolysis and the pentose phosphate pathway (PPP).
Methodology:
-
Cell Culture: Culture cells of interest to a metabolic steady state in standard growth medium.
-
Isotope Labeling: Replace the standard medium with a medium containing this compound as the sole glucose source. The concentration should be similar to the original medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the deuterium label into various metabolites. This time will vary depending on the cell type and the pathways being studied.
-
Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract intracellular metabolites.
-
Analytical Measurement: Analyze the isotopic enrichment of key metabolites (e.g., lactate, pyruvate, amino acids, and TCA cycle intermediates) using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5]
-
Data Analysis: Use computational modeling software to fit the measured labeling patterns to a metabolic network model and calculate the intracellular fluxes.[6]
De Novo Lipogenesis Assay
De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. This compound can be used to trace the carbon backbone of glucose as it is incorporated into newly synthesized lipids.[7]
Objective: To quantify the rate of de novo lipogenesis in cells or in vivo.
Methodology:
-
Cell Culture or Animal Model: For in vitro studies, culture adipocytes or hepatocytes. For in vivo studies, administer this compound to the animal model, often through drinking water or injection.[8]
-
Labeling Period: Allow for a sufficient period for the labeled glucose to be metabolized and incorporated into the lipid pool.
-
Lipid Extraction: Harvest cells or tissues and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Lipid Analysis: Saponify the extracted lipids to release fatty acids. Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for analysis.
-
Mass Spectrometry: Analyze the isotopic enrichment in the newly synthesized fatty acids (e.g., palmitate, stearate) using gas chromatography-mass spectrometry (GC-MS).[9]
-
Quantification: Calculate the fractional contribution of glucose to the fatty acid pool based on the deuterium enrichment.
Stimulated Raman Scattering (SRS) Microscopy for Metabolic Imaging
SRS microscopy is a non-invasive imaging technique that can visualize the distribution of specific molecules in living cells and tissues. When cells are incubated with this compound, the deuterium label provides a unique vibrational signature in the cell-silent region of the Raman spectrum, allowing for the imaging of glucose uptake and metabolism.[10]
Objective: To visualize the spatial and temporal dynamics of glucose metabolism in living cells.
Methodology:
-
Cell Culture and Labeling: Culture cells on a microscope-compatible dish and replace the medium with one containing this compound.
-
SRS Imaging: Mount the dish on an SRS microscope. Tune the pump and Stokes laser beams to the Raman frequency of the C-D bond (around 2100-2200 cm⁻¹).
-
Image Acquisition: Acquire SRS images at different time points to observe the dynamics of glucose uptake and incorporation into macromolecules like lipids and glycogen.[11]
-
Image Analysis: Analyze the intensity and distribution of the SRS signal to quantify metabolic activity in different cellular compartments.
Signaling Pathways Involving Glucose Metabolism
The metabolism of glucose is intricately linked to various cellular signaling pathways that regulate cell growth, proliferation, and survival. Tracing glucose metabolism with this compound can provide insights into the activity of these pathways.
Insulin Signaling Pathway
Insulin is a key regulator of glucose homeostasis. The binding of insulin to its receptor triggers a signaling cascade that promotes glucose uptake and utilization.[12]
Pentose Phosphate Pathway (PPP)
The Pentose Phosphate Pathway is a fundamental metabolic pathway parallel to glycolysis. It is crucial for generating NADPH, which is required for reductive biosynthesis (e.g., fatty acid synthesis) and for protecting against oxidative stress, as well as for producing precursors for nucleotide synthesis.[13] The flux through the PPP can be assessed using specifically labeled glucose isotopes.[14]
References
- 1. D -Glucose-1,2,3,4,5,6,6-d7 D 97atom 23403-54-5 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-Glucose (Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-2062-1 [isotope.com]
- 4. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. metsol.com [metsol.com]
- 10. researchgate.net [researchgate.net]
- 11. columbia.edu [columbia.edu]
- 12. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 13. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling precautions for alpha-D-glucose-d7.
An In-depth Technical Guide to the Safe Handling of alpha-D-Glucose-d7
This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. This compound is a deuterium-labeled form of alpha-D-glucose, used as a stable isotope tracer in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry.[1][2] While deuterium labeling does not typically alter the fundamental chemical hazards of a molecule, this guide adheres to best safety practices, referencing data from the non-labeled parent compound, alpha-D-glucose, as a primary safety surrogate.
Hazard Identification and Classification
Based on the safety data sheets (SDS) for the non-labeled analogue, alpha-D-glucose, the substance is generally considered to have a low hazard profile for standard industrial and laboratory handling.[3] However, as a fine powder, it may cause mild irritation upon contact.
-
Eye Contact : May cause mechanical eye irritation.[3]
-
Skin Contact : May cause mild skin irritation.[3]
-
Inhalation : Inhalation of dust may cause respiratory tract irritation.[3][4]
-
Ingestion : Not considered hazardous in normal industrial use, though ingestion of large quantities may cause digestive tract irritation.[3]
-
Chronic Effects : No chronic health effects have been identified.[3] In long-term animal studies, high dietary administration of D-glucose was associated with weight gain and some changes in benign neoplasms, likely due to metabolic and nutritional effects rather than direct toxicity.[5]
One SDS for a hydrated form of alpha-D-glucose classifies it as harmful if swallowed and a cause of skin, eye, and respiratory irritation.[4] Therefore, it is prudent to handle the compound as a potentially hazardous substance.
First Aid Measures
Standard first aid protocols should be followed in case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation develops or persists. |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Wash clothing before reuse.[4] |
| Inhalation | Remove the individual from exposure to fresh air immediately.[3] If breathing is difficult, provide respiratory support. Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[4] Seek medical attention if irritation or symptoms occur.[3] |
Handling and Storage
Proper engineering controls and safe work practices are essential to minimize exposure.
Handling:
-
Use with adequate ventilation to keep airborne concentrations low.[3]
-
Minimize dust generation and accumulation.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Do not ingest or inhale.[7]
-
Wash hands thoroughly after handling.[4]
-
Facilities should be equipped with an eyewash station and a safety shower.[3]
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, well-ventilated place.
-
Recommended storage is at room temperature, away from light and moisture.[2][8]
-
Incompatible with strong oxidizing agents and strong acids.[7]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6] |
| Skin Protection | Wear appropriate chemical-resistant gloves to prevent skin exposure.[3] |
| Body Protection | Wear appropriate protective clothing, such as a lab coat, to minimize contact with skin.[3] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when dusts are generated. |
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound and its parent compound.
| Property | Value | Source |
| Chemical Formula | C₆H₅D₇O₆ | |
| Molecular Weight | 187.20 g/mol | [9] |
| Appearance | White to off-white solid powder | [8] |
| Melting Point | 150-152 °C (decomposes) | |
| Purity | ≥98% | [8] |
| Isotopic Purity | ≥97 atom % D | |
| Storage Temperature | Room Temperature | [2] |
| CAS Number | 23403-54-5 | [9] |
Spill and Disposal Procedures
Spill Response:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment as detailed in Section 4.
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]
-
Avoid actions that generate dust.[7]
-
Clean the affected area to remove any residual material.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Experimental Protocols
General Protocol for Preparing a Stock Solution
This protocol outlines a standard procedure for preparing a stock solution of this compound for use in cell culture, animal studies, or as a standard for analytical methods.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile water, DMSO, cell culture medium)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Sterile conical tubes or volumetric flasks
-
Vortex mixer or sonicator
-
Sterile filter (if for cell culture or in vivo use)
Procedure:
-
Preparation : Perform all operations within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure. Don the appropriate PPE (lab coat, gloves, safety goggles).
-
Weighing : Place a sterile weigh boat on the analytical balance and tare it. Carefully weigh the desired amount of this compound powder using a clean spatula. Record the exact weight.
-
Solubilization : Transfer the powder to an appropriate sterile conical tube or volumetric flask. Add a portion of the desired solvent to the container.
-
Dissolving : Securely cap the container and dissolve the powder by vortexing or sonicating until the solution is clear. Gentle warming may be applied if solubility is an issue, provided it does not affect the compound's stability.
-
Final Volume Adjustment : Once fully dissolved, add the solvent to reach the final desired volume and concentration. Mix thoroughly to ensure homogeneity.
-
Sterilization (if applicable) : For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage : Store the final solution as recommended. For solutions in solvents, storage at -20°C or -80°C is often advised to maintain stability.[8]
-
Labeling : Clearly label the container with the compound name (this compound), concentration, solvent, date of preparation, and your initials.
-
Cleanup : Dispose of all contaminated materials (weigh boat, gloves, etc.) in the appropriate chemical waste stream. Clean all non-disposable equipment thoroughly.
Visualizations
Safe Handling Workflow for Deuterated Compounds
The following diagram illustrates the key stages and safety considerations for handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Glucose (Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-2062-1 [isotope.com]
- 3. westliberty.edu [westliberty.edu]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. D-glucose combined chronic toxicity and carcinogenicity studies in Sprague-Dawley rats and Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. alpha-D-glucose - CD BioSustainable [sustainable-bio.com]
- 9. This compound | C6H12O6 | CID 16217112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
A Technical Guide to the Application of alpha-D-glucose-d7 in Metabolic Research: Understanding the Impact of Deuterium's Natural Abundance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of alpha-D-glucose-d7, a stable isotope-labeled sugar, in metabolic studies. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the core principles, experimental methodologies, and data interpretation considerations, with a particular focus on the relevance of the natural abundance of deuterium.
The Natural Abundance of Deuterium: A Fundamental Consideration
Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in the environment. Its nucleus contains one proton and one neutron, in contrast to the single proton in the nucleus of protium (¹H), the most common hydrogen isotope. This difference in mass forms the basis of its utility as a tracer in metabolic research. While its natural abundance is low, it is not negligible and must be accounted for in sensitive analytical techniques.
The concentration of deuterium varies slightly among different natural water sources due to isotopic fractionation during the water cycle. For instance, "light water" (containing ¹H) evaporates more readily than "heavy water" (containing ²H), leading to a concentration of deuterium in oceans and depletion in precipitation.
Table 1: Natural Abundance of Deuterium
| Parameter | Value | Reference(s) |
| General Abundance | Approximately 1 in 6,420 to 6,600 hydrogen atoms | [1][2] |
| Percentage of all Hydrogen Atoms | ~0.0156% | [2][3] |
| Abundance in Earth's Oceans (VSMOW) | ~155.76 ± 0.1 atoms per million hydrogen atoms (ppm) | [3][4] |
| Abundance in Temperate Climates | ~150 ppm | [2] |
| Abundance at the Equator | ~155 ppm | [2] |
| Abundance in Northern Canada | ~135 ppm | [2] |
| Concentration in the Adult Human Body | Approximately 120 to 140 ppm | [2] |
This baseline natural abundance is a critical factor in studies employing deuterated tracers like this compound. The analytical instruments used can detect these naturally occurring deuterium atoms. Therefore, to accurately quantify the incorporation of the deuterated tracer, the background signal from natural deuterium must be subtracted.
This compound: A Powerful Tracer for Metabolic Pathways
This compound is a form of glucose where seven hydrogen atoms have been replaced with deuterium atoms. This labeling makes it a powerful tool for tracing the metabolic fate of glucose in biological systems without the need for radioactive isotopes. Its applications are widespread in drug development and metabolic research, particularly in studying pathways like de novo lipogenesis, glycolysis, and the pentose phosphate pathway.
The primary advantage of using this compound lies in the fact that the carbon-deuterium (C-D) bond has a unique vibrational frequency that falls in a "silent" region of the Raman spectrum of biological samples (around 2100-2300 cm⁻¹), where there is minimal interference from endogenous molecules. This allows for highly specific detection and imaging.
Key Applications in Research
-
Metabolic Flux Analysis: Quantifying the rate of turnover of metabolites in a metabolic network.
-
De Novo Lipogenesis Imaging: Visualizing the synthesis of new lipids from non-lipid precursors.[5]
-
Glycogen Synthesis Monitoring: Tracking the incorporation of glucose into glycogen stores.[5]
-
Drug Development: Assessing the effect of therapeutic compounds on metabolic pathways.[1]
Experimental Protocols for this compound Studies
The successful implementation of this compound as a metabolic tracer relies on robust experimental design and precise analytical techniques. The following sections detail common protocols for its use with Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Stimulated Raman Scattering (SRS) Microscopy.
General Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based metabolic labeling experiment using this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is a powerful technique for identifying and quantifying metabolites. For this compound studies, ¹H-NMR can be challenging due to the replacement of protons with deuterons. However, ²H-NMR or ¹³C-NMR (if the glucose is also ¹³C-labeled) can be employed.
Sample Preparation:
-
Cell Lysis and Metabolite Extraction: After harvesting, cells are typically lysed using a cold solvent mixture (e.g., methanol:water:chloroform) to quench metabolic activity and extract metabolites.
-
Solvent Evaporation: The polar metabolite fraction is separated and the solvent is evaporated under vacuum.
-
Reconstitution: The dried metabolite extract is reconstituted in a deuterated NMR solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for quantification.
-
Transfer to NMR Tube: The reconstituted sample is transferred to a high-quality 5 mm NMR tube.
Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Pulse Program: A standard one-dimensional ²H or ¹³C pulse program with appropriate solvent suppression is used.
-
Key Parameters:
-
Temperature: 298 K
-
Number of Scans: Dependent on sample concentration, typically ranging from hundreds to thousands.
-
Relaxation Delay: Sufficiently long to allow for full relaxation of the nuclei of interest.
-
Data Analysis:
-
Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected.
-
Quantification: The peaks corresponding to deuterated or carbon-labeled metabolites derived from this compound are integrated. The concentration is calculated relative to the internal standard.
-
Correction for Natural Abundance: For ¹³C-NMR, the natural abundance of ¹³C (~1.1%) must be subtracted from the measured signal to determine the true enrichment from the tracer.
Mass Spectrometry (MS) Protocol
Mass spectrometry is a highly sensitive technique for measuring the mass-to-charge ratio of ions and is widely used in metabolomics to determine the isotopic enrichment of metabolites.
Sample Preparation:
-
Metabolite Extraction: Similar to NMR, metabolites are extracted from cells using a cold solvent.
-
Derivatization (Optional but common for GC-MS): To increase volatility and improve chromatographic separation, polar metabolites are often derivatized (e.g., silylation).
-
Sample Injection: The sample is injected into either a gas chromatograph (GC) or a liquid chromatograph (LC) coupled to a mass spectrometer.
Data Acquisition:
-
Instrumentation: GC-MS or LC-MS/MS systems are commonly used. High-resolution mass spectrometers (e.g., Orbitrap or TOF) are advantageous for resolving isotopologues.
-
Ionization Mode: Electrospray ionization (ESI) for LC-MS and electron ionization (EI) for GC-MS are typical.
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. SIM offers higher sensitivity for targeted analysis of specific metabolites.
Data Analysis:
-
Peak Identification and Integration: Chromatographic peaks corresponding to metabolites of interest are identified and their mass spectra are analyzed.
-
Isotopologue Distribution Analysis: The relative abundance of different isotopologues (molecules with different numbers of heavy isotopes) is determined.
-
Correction for Natural Abundance: The raw isotopologue distribution is corrected for the natural abundance of all heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, and ²H) to determine the true incorporation of deuterium from the tracer. Software packages like IsoCorrectoR can be used for this purpose.[2][6]
Stimulated Raman Scattering (SRS) Microscopy Protocol
SRS microscopy is a powerful imaging technique that allows for the visualization of the distribution of specific molecules in living cells and tissues with high spatial and temporal resolution.
Sample Preparation:
-
Cell Culture and Labeling: Cells are cultured on imaging-compatible dishes (e.g., glass-bottom dishes) and incubated with medium containing this compound.
-
Live-Cell Imaging: For live-cell imaging, the cells are maintained in an appropriate imaging medium during the experiment.
Data Acquisition:
-
Microscope: A laser-scanning microscope equipped with two synchronized picosecond lasers (pump and Stokes beams) is required.
-
Tuning to the C-D Vibration: The energy difference between the pump and Stokes lasers is tuned to match the vibrational frequency of the C-D bond (typically around 2150 cm⁻¹ for glucose-derived macromolecules).[7][8]
-
Image Acquisition: Images are acquired by scanning the laser beams across the sample and detecting the SRS signal.
Data Analysis:
-
Image Processing: The acquired images are processed to visualize the distribution of the C-D signal, which corresponds to the incorporation of deuterium from this compound into newly synthesized macromolecules.
-
Quantification: The intensity of the SRS signal can be quantified to provide a relative measure of metabolic activity.
-
Background Subtraction: The low natural abundance of deuterium results in a negligible background signal in SRS imaging, which is a significant advantage of this technique.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the metabolic pathways where this compound is a valuable tracer and the logical flow of data correction.
References
- 1. prosciento.com [prosciento.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
Methodological & Application
Application Notes and Protocols for alpha-D-glucose-d7 as a Tracer in De Novo Lipogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo lipogenesis (DNL) is the metabolic pathway for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. This process is crucial for energy storage and various physiological functions. Dysregulation of DNL is implicated in numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity. Therefore, the accurate measurement of DNL rates is essential for understanding disease pathogenesis and for the development of novel therapeutics.
Stable isotope tracers are powerful tools for quantifying the dynamic process of DNL in vivo and in vitro. alpha-D-glucose-d7 (d7-glucose) is a non-radioactive, stable isotope-labeled form of glucose where seven hydrogen atoms have been replaced by deuterium. When cells or organisms are supplied with d7-glucose, the deuterium atoms are incorporated into newly synthesized fatty acids, allowing for the quantification of DNL rates. This document provides detailed application notes and protocols for utilizing this compound as a tracer for DNL studies.
Principle of the Method
The core principle of using this compound as a tracer for DNL lies in tracking the deuterium atoms from the glucose backbone to newly synthesized fatty acids. Glucose is first metabolized to acetyl-CoA, the primary building block for fatty acid synthesis. During this process, deuterium atoms from d7-glucose are transferred to acetyl-CoA and subsequently incorporated into the growing fatty acid chains. The extent of deuterium enrichment in specific fatty acids, typically measured by mass spectrometry, is proportional to the rate of DNL.
Advantages of using this compound:
-
Direct Precursor: Glucose is a primary substrate for DNL, making d7-glucose a physiologically relevant tracer.
-
Stable Isotope: Non-radioactive and safe for use in both preclinical and clinical research.
-
High Specificity: Allows for the direct measurement of glucose contribution to DNL.
-
Versatile applications: Can be used in both in vitro cell culture systems and in vivo animal models.
Experimental Protocols
I. In Vitro De Novo Lipogenesis Assay in Cultured Cells
This protocol is designed for quantifying DNL in adherent cell cultures.
Materials:
-
This compound
-
Glucose-free cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
Lipid extraction solvents: Hexane, Isopropanol (HPLC grade)
-
Internal standard (e.g., C17:0 fatty acid)
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in standard glucose-containing medium and allow them to adhere and proliferate.
-
Once cells reach the desired confluency (typically 70-80%), aspirate the standard medium.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the medium with glucose-free medium supplemented with a known concentration of this compound (e.g., 25 mM) and dialyzed FBS.[1]
-
Incubate the cells for a specified period (e.g., 24-72 hours) to allow for the incorporation of the tracer into newly synthesized lipids.
-
-
Lipid Extraction:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping into a known volume of PBS.
-
Add the internal standard to the cell suspension.
-
Perform a lipid extraction using a modified Folch method. A common procedure involves adding a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension, vortexing thoroughly, and then adding water to induce phase separation. The lower organic phase containing the lipids is then collected.
-
Alternatively, a simpler extraction can be performed by adding a 3:2 (v/v) mixture of hexane:isopropanol, vortexing, and collecting the upper hexane layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen gas.
-
-
Saponification and Derivatization:
-
Resuspend the dried lipid extract in a methanolic sodium hydroxide solution and heat at 60°C for one hour to saponify the fatty acids from complex lipids.
-
Acidify the solution with hydrochloric acid and extract the free fatty acids with hexane.
-
Evaporate the hexane and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters. For TMS derivatization, add BSTFA with 1% TMCS and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Analyze the derivatized fatty acid samples by GC-MS.
-
Use a suitable GC column for fatty acid separation (e.g., a DB-225ms column).
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor the molecular ions and key fragments of the fatty acid derivatives of interest (e.g., palmitate, stearate).
-
Measure the isotopic enrichment of the fatty acids by monitoring the mass-to-charge ratios (m/z) corresponding to the unlabeled (M+0) and deuterium-labeled (M+1, M+2, etc.) species.
-
-
Data Analysis:
-
Calculate the fractional DNL by determining the ratio of the peak areas of the deuterium-labeled fatty acids to the total peak area of that fatty acid.
-
The precursor pool enrichment (intracellular acetyl-CoA) can be estimated using mass isotopomer distribution analysis (MIDA) if multiple deuterium-labeled species are resolved.
-
Quantitative Data Summary (In Vitro)
| Parameter | Typical Value/Range | Reference |
| This compound Concentration in Media | 10 - 25 mM | [1] |
| Incubation Time | 24 - 72 hours | [1] |
| Internal Standard (Fatty Acid) | C17:0 or other odd-chain fatty acid | Standard Practice |
| GC-MS Analysis Mode | Selected Ion Monitoring (SIM) | Standard Practice |
II. In Vivo De Novo Lipogenesis Assay in Animal Models
This protocol provides a general framework for measuring hepatic DNL in rodents.
Materials:
-
This compound
-
Sterile saline solution
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Anesthesia
-
Lipid extraction and derivatization reagents (as for in vitro protocol)
-
GC-MS or LC-MS/MS system
Procedure:
-
Animal Preparation and Tracer Administration:
-
Acclimate the animals to the housing conditions and diet.
-
Fast the animals overnight to standardize the metabolic state.
-
Administer this compound via oral gavage or intraperitoneal injection. The exact dose will need to be optimized for the specific animal model and study design. A starting point could be a bolus of 1-2 g/kg body weight.
-
Alternatively, for continuous labeling, d7-glucose can be provided in the drinking water.[2]
-
-
Sample Collection:
-
Collect blood samples at various time points after tracer administration (e.g., 0, 1, 2, 4, 8 hours) via tail vein or other appropriate methods.
-
At the end of the study, euthanize the animals and collect liver and adipose tissue. Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Plasma: Separate plasma from whole blood by centrifugation. Extract lipids from a known volume of plasma using the methods described in the in vitro protocol.
-
Tissues: Homogenize a weighed portion of the frozen tissue in a suitable buffer. Extract lipids from the homogenate as described previously.
-
-
Lipid Analysis:
-
Saponify and derivatize the fatty acids from the extracted lipids.
-
Analyze the samples by GC-MS to determine the deuterium enrichment in specific fatty acids (e.g., palmitate, stearate) in the plasma and tissues.
-
-
Data Analysis:
-
Calculate the fractional synthesis rate (FSR) of fatty acids using the precursor-product principle. The enrichment of the precursor pool (hepatic acetyl-CoA) can be estimated from the enrichment of plasma water if D2O is co-administered, or through more complex modeling with d7-glucose data.
-
The absolute rate of DNL can be calculated by multiplying the FSR by the total pool size of the lipid of interest.
-
Quantitative Data Summary (In Vivo - Rodent Model)
| Parameter | Suggested Starting Point | Notes |
| This compound Dosage (Oral Gavage) | 1 - 2 g/kg body weight | Dose optimization is recommended. |
| This compound in Drinking Water | 5-10% (w/v) | For longer-term studies.[2] |
| Blood Sampling Time Points | Baseline, 1, 2, 4, 8 hours post-dose | Dependent on the study's objectives. |
| Tissues for Analysis | Liver, Adipose tissue, Plasma | Key sites of DNL and lipid transport. |
| Analytical Method | GC-MS or LC-MS/MS | For sensitive detection of isotopic enrichment. |
Visualizations
De Novo Lipogenesis Signaling Pathway
Caption: Metabolic pathway of de novo lipogenesis from glucose.
Experimental Workflow for DNL Measurement
Caption: Experimental workflow for DNL measurement using this compound.
Data Interpretation and Considerations
-
Background Enrichment: It is crucial to measure the natural isotopic abundance of the fatty acids of interest in unlabeled control samples to correct for background signals.
-
Precursor Pool Enrichment: The rate of DNL is influenced by the enrichment of the immediate precursor, acetyl-CoA. Direct measurement of acetyl-CoA enrichment is challenging. It can be estimated using MIDA or by measuring the enrichment of other molecules synthesized from the same pool.
-
Choice of Fatty Acid: Palmitate (C16:0) is often the primary fatty acid analyzed as it is the first fatty acid synthesized by the DNL pathway. Other fatty acids like stearate (C18:0) can also be measured.
-
Method Validation: As with any analytical method, it is essential to validate the assay for linearity, precision, and accuracy.
Conclusion
The use of this compound as a stable isotope tracer provides a powerful and physiologically relevant method for the quantitative analysis of de novo lipogenesis. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique in their studies of metabolic diseases. Careful experimental design and data analysis are critical for obtaining accurate and meaningful results.
References
Application Notes and Protocols for α-D-glucose-d7 in Stimulated Raman Scattering (SRS) Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stimulated Raman Scattering (SRS) microscopy is a powerful label-free chemical imaging technique that provides real-time visualization of molecular vibrations in living systems. When coupled with isotopic labeling, SRS microscopy allows for the specific tracking of metabolic pathways. α-D-glucose-d7 (D7-glucose), a deuterated analog of glucose, serves as a robust metabolic probe for monitoring glucose uptake and downstream metabolism. The carbon-deuterium (C-D) bonds in D7-glucose have a characteristic Raman vibration in the cell-silent spectral region (1800-2800 cm⁻¹), enabling background-free imaging of its metabolic fate.[1][2][3]
These application notes provide a comprehensive protocol for utilizing D7-glucose in SRS microscopy to investigate glucose metabolism in both in vitro and in vivo models.
Principle of the Technique
The protocol is based on the metabolic incorporation of D7-glucose into various biomolecules. Once introduced to cells or tissues, D7-glucose is transported into the cell and enters metabolic pathways. The deuterium atoms from D7-glucose are incorporated into newly synthesized macromolecules, such as lipids, proteins, and glycogen.[4] The C-D bonds of these molecules can be specifically imaged using SRS microscopy by tuning the pump and Stokes lasers to the C-D stretching frequency (around 2150 cm⁻¹).[1][2][5][6] This allows for the visualization and quantification of glucose metabolism with high spatial and temporal resolution.
Experimental Protocols
In Vitro Cell Culture Protocol
This protocol outlines the steps for labeling cultured cells with D7-glucose for SRS microscopy.
Materials:
-
α-D-glucose-d7
-
Glucose-free cell culture medium (e.g., DMEM)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Coverslips or imaging dishes
Procedure:
-
Cell Seeding: Seed cells on coverslips or imaging dishes at an appropriate density to achieve 60-80% confluency at the time of imaging.
-
Cell Culture: Culture cells in their complete growth medium for 24-48 hours to allow for attachment and recovery.
-
Labeling Medium Preparation: Prepare the labeling medium by dissolving D7-glucose in glucose-free medium to the desired final concentration. Common concentrations range from 4.5 g/L (0.45%) to 25 mM.[1][2][5][6][7][8]
-
Starvation (Optional): To enhance the uptake of D7-glucose, cells can be incubated in glucose-free medium for a short period (e.g., 1-2 hours) before adding the labeling medium.
-
Labeling: Remove the complete growth medium and wash the cells once with PBS. Add the prepared D7-glucose labeling medium to the cells.
-
Incubation: Incubate the cells for a desired period to allow for metabolic incorporation of the label. Incubation times can vary from a few hours to several days (e.g., 24, 48, or 72 hours), depending on the metabolic rate of the cells and the specific process being studied.[1][2][5][6][7]
-
Washing: After incubation, gently wash the cells three times with PBS to remove any unincorporated D7-glucose.
-
Imaging: The cells are now ready for SRS imaging. It is recommended to image the cells in PBS or a suitable imaging buffer.
Ex Vivo Tissue Protocol
This protocol describes the labeling of fresh tissue slices with D7-glucose.
Materials:
-
α-D-glucose-d7
-
Artificial cerebrospinal fluid (aCSF) or other suitable tissue culture medium, glucose-free
-
Vibratome or tissue slicer
-
Organotypic cell culture inserts
Procedure:
-
Tissue Preparation: Acutely prepare tissue slices (e.g., 300 µm thick brain slices) using a vibratome in ice-cold, oxygenated aCSF.[8]
-
Labeling Medium Preparation: Prepare the labeling medium by dissolving D7-glucose in glucose-free aCSF or another appropriate medium to the desired concentration (e.g., 50 mM).[8]
-
Labeling: Place the tissue slices on organotypic cell culture inserts and incubate them in the prepared D7-glucose labeling medium.
-
Incubation: Culture the tissue slices for a specific duration (e.g., 24 hours) to allow for D7-glucose uptake and metabolism.[8]
-
Washing: After incubation, wash the tissue slices with fresh aCSF to remove excess D7-glucose.
-
Imaging: Mount the tissue slices for SRS microscopy.
In Vivo Mouse Protocol
This protocol provides a method for systemic labeling of mice with D7-glucose.
Materials:
-
α-D-glucose-d7
-
Drinking water
Procedure:
-
Labeling Preparation: Prepare drinking water containing D7-glucose at a concentration of 5-10%.[1][2][5] The remaining glucose percentage can be unlabeled glucose to maintain a consistent total glucose concentration.[1][5]
-
Administration: Provide the D7-glucose-containing water to the mice as their sole source of drinking water.
-
Labeling Duration: The labeling period can range from several days to weeks (e.g., 8-10 days) to achieve significant incorporation of deuterium into various tissues.[1][2][5]
-
Tissue Harvesting and Preparation: After the labeling period, euthanize the mice and harvest the tissues of interest. The tissues can be either sectioned for post-mortem imaging or, for some tissues like the ear skin, imaged in vivo.[1][2][5]
-
Imaging: Proceed with SRS imaging of the prepared tissue sections or the living animal.
Data Presentation
The following tables summarize key quantitative parameters from published studies using D7-glucose in SRS microscopy.
| Parameter | Cell Type / Model | Value | Reference |
| D7-glucose Concentration | PC-3 Cells | 0.45% (w/v) | [1][2][5][6] |
| PC-3, COS-7, RWPE-1 | 25 mM | [7][8] | |
| Mouse (in vivo) | 5-10% in drinking water | [1][2][5] | |
| Mouse Brain Slices | 50 mM | [8] | |
| Incubation Time | PC-3 Cells | 24, 48, 72 hours | [1][2][5][6] |
| PC-3, COS-7, RWPE-1 | 48 hours | [7][8] | |
| Mouse (in vivo) | 8, 10 days | [1][2][5] | |
| Mouse Brain Slices | 24 hours | [8] | |
| SRS Imaging Raman Shift (C-D) | General | ~2150 cm⁻¹ | [1][2][5][6] |
| D7-glucose incorporation | 2133 cm⁻¹ | [7] | |
| Off-Resonance Imaging Shift | General | ~1900 cm⁻¹, 2000 cm⁻¹ | [5][7] |
Visualizations
Experimental Workflow for In Vitro SRS Imaging of D7-Glucose Metabolism
Caption: Workflow for D7-glucose labeling and SRS imaging in cultured cells.
Metabolic Fate of D7-Glucose
Caption: Simplified metabolic pathways for D7-glucose incorporation.
Conclusion
The use of α-D-glucose-d7 in conjunction with SRS microscopy offers a powerful and versatile platform for investigating glucose metabolism in a wide range of biological systems. This technique provides subcellular resolution and quantitative insights into metabolic dynamics, making it an invaluable tool for basic research and drug development. The protocols and data presented here serve as a comprehensive guide for researchers looking to implement this methodology in their own studies.
References
- 1. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. columbia.edu [columbia.edu]
- 3. objects.lib.uidaho.edu [objects.lib.uidaho.edu]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Two-color Vibrational Imaging of Glucose Metabolism by Stimulated Raman Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Utilizing α-D-Glucose-d7 as an Internal Standard for Quantitative Mass Spectrometry in Life Sciences
Application Notes and Protocols for Tracing Glucose Incorporation into Glycogen using alpha-D-glucose-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycogen metabolism is crucial for understanding cellular energy storage and its dysregulation in various diseases, including diabetes, metabolic syndrome, and glycogen storage diseases. Tracing the incorporation of glucose into glycogen provides a dynamic measure of glycogen synthesis rates and pathway activity. Alpha-D-glucose-d7 (d7-glucose), a stable isotope-labeled form of glucose, serves as a powerful tool for these investigations. When administered to cells or in vivo models, d7-glucose enters metabolic pathways, and its deuterium-labeled glucosyl units are incorporated into the growing glycogen polymer. Subsequent analysis, typically by mass spectrometry, allows for the precise quantification of newly synthesized glycogen. These application notes provide detailed protocols for tracing glucose incorporation into glycogen using this compound in both in vitro and in vivo settings.
Principle of the Method
The core principle of this method lies in the administration of a known quantity of this compound and the subsequent measurement of its incorporation into the glycogen pool. Following exposure to the tracer, glycogen is extracted from the biological sample (cells or tissues), hydrolyzed to its constituent glucose units, and analyzed by mass spectrometry (MS). The ratio of labeled (d7-glucose) to unlabeled (d6-glucose, from natural abundance) glucose derived from glycogen provides a direct measure of the contribution of exogenous glucose to glycogen synthesis during the labeling period.
Key Applications
-
Quantifying Glycogen Synthesis Rates: Determine the rate of new glycogen formation in response to various stimuli or drug treatments.
-
Investigating Metabolic Pathways: Delineate the contribution of direct and indirect pathways to glycogen synthesis.[1]
-
Drug Discovery and Development: Screen for compounds that modulate glycogen metabolism.
-
Disease Modeling: Study abnormalities in glycogen metabolism in models of diabetes, obesity, and other metabolic disorders.
Experimental Protocols
In Vitro Labeling of Glycogen in Cultured Cells
This protocol describes the labeling of glycogen with this compound in adherent cell cultures.
Materials:
-
Adherent cells of interest
-
Cell culture medium (glucose-free)
-
This compound
-
Unlabeled D-glucose
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Glucose Starvation (Optional): To enhance the incorporation of the tracer, cells can be incubated in glucose-free medium for a defined period (e.g., 2-4 hours) prior to labeling.
-
Labeling: Prepare labeling medium by supplementing glucose-free medium with this compound and unlabeled D-glucose to the desired final concentration and isotopic enrichment. A typical starting point is a 50:50 mixture.
-
Incubation: Remove the standard culture medium, wash the cells once with PBS, and add the labeling medium. Incubate the cells for a specific duration (e.g., 0, 1, 2, 4, 8 hours) to monitor the time course of incorporation.
-
Cell Harvesting: After the labeling period, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Collection: Add a minimal volume of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Sample Storage: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant, and flash-freeze the cell pellet in liquid nitrogen. Store the pellets at -80°C until glycogen extraction.
In Vivo Labeling of Glycogen in Rodent Models
This protocol outlines the administration of this compound to rodents for in vivo glycogen labeling.
Materials:
-
Rodent model (e.g., mouse, rat)
-
This compound
-
Sterile saline or water for injection
-
Administration equipment (e.g., oral gavage needles, infusion pumps)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimate animals to the experimental conditions. For many studies, a fasting period (e.g., overnight) is employed to deplete basal glycogen stores.[1]
-
Tracer Administration: Administer this compound via a chosen route. Common methods include:
-
Time Course: Collect tissues at various time points after tracer administration to determine the kinetics of glycogen synthesis.
-
Tissue Harvesting: At the designated time point, anesthetize the animal and surgically excise the tissues of interest (e.g., liver, skeletal muscle).
-
Sample Preparation: Immediately freeze the tissues in liquid nitrogen to halt metabolic activity. Store the frozen tissues at -80°C until glycogen extraction.
Glycogen Extraction and Hydrolysis
This protocol details the isolation of glycogen from cell pellets or tissue samples and its subsequent hydrolysis to glucose.
Materials:
-
Frozen cell pellets or pulverized tissue
-
Homogenization buffer (e.g., 0.6 N Perchloric Acid)[4]
-
Ethanol (95% and 70%), ice-cold
-
Amyloglucosidase solution[4]
-
Acetate buffer[4]
-
Water bath or incubator
-
Microcentrifuge
Procedure:
-
Homogenization: Homogenize the frozen cell pellet or pulverized tissue in an appropriate volume of ice-cold homogenization buffer.[4]
-
Glycogen Precipitation: Add two volumes of ice-cold 95% ethanol to the homogenate to precipitate the glycogen.[5] Incubate on ice or at -20°C for at least 30 minutes.
-
Pelleting and Washing: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the glycogen. Discard the supernatant. Wash the pellet with 70% ethanol to remove contaminants and repeat the centrifugation.
-
Drying: Carefully remove the ethanol and allow the glycogen pellet to air dry or use a speed vacuum.
-
Hydrolysis: Resuspend the dried glycogen pellet in acetate buffer containing amyloglucosidase.[4] This enzyme will hydrolyze the glycogen into individual glucose molecules.
-
Incubation: Incubate the mixture at a suitable temperature (e.g., 37°C) for a sufficient time (e.g., 2 hours) to ensure complete hydrolysis.[4]
-
Sample Clarification: After hydrolysis, centrifuge the sample to pellet any insoluble material. The supernatant, containing the hydrolyzed glucose, is now ready for derivatization and MS analysis.
Mass Spectrometry Analysis
The isotopic enrichment of glucose derived from glycogen is typically determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The following is a general workflow.
Procedure:
-
Derivatization (for GC-MS): The glucose in the hydrolysate is chemically derivatized to make it volatile for GC-MS analysis. A common method is the formation of a methyloxime-trimethylsilyl (MO-TMS) derivative.
-
LC-MS/MS Analysis: For LC-MS, derivatization may not be necessary. The sample can be directly injected, and specific multiple reaction monitoring (MRM) transitions for unlabeled and d7-labeled glucose are used for quantification.
-
Data Acquisition: The mass spectrometer is set to monitor the ion fragments corresponding to unlabeled and d7-labeled glucose.
-
Data Analysis: The peak areas for the labeled and unlabeled glucose are integrated. The fractional synthesis rate (FSR) or percent incorporation of new glycogen can be calculated from the isotopic enrichment.
Data Presentation
Quantitative data from glucose incorporation experiments should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.
| Experimental Condition | Time Point (hours) | Total Glycogen (µg/mg protein) | d7-Glucose Enrichment in Glycogen (%) | Newly Synthesized Glycogen (µg/mg protein) |
| Control | 2 | 50.2 ± 4.5 | 15.3 ± 1.2 | 7.68 |
| Control | 4 | 65.8 ± 5.1 | 25.1 ± 2.0 | 16.52 |
| Treatment A | 2 | 75.1 ± 6.3 | 28.7 ± 2.5 | 21.55 |
| Treatment A | 4 | 98.4 ± 8.2 | 45.9 ± 3.8 | 45.17 |
| Treatment B | 2 | 45.3 ± 3.9 | 8.2 ± 0.9 | 3.71 |
| Treatment B | 4 | 52.1 ± 4.7 | 12.5 ± 1.1 | 6.51 |
Note: The values presented are for illustrative purposes only and will vary depending on the experimental system.
Visualizations
Glycogen Synthesis Pathway
References
- 1. Use of deuterium labelled glucose in evaluating the pathway of hepatic glycogen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. columbia.edu [columbia.edu]
- 3. communities.springernature.com [communities.springernature.com]
- 4. mmpc.org [mmpc.org]
- 5. Analysis of Cell Glycogen with Quantitation and Determination of Branching Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Probing Brain Glucose Metabolism with α-D-Glucose-d7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting experiments to study brain glucose metabolism using the stable isotope tracer, α-D-glucose-d7. The use of deuterated glucose allows for the non-invasive tracing of glucose uptake and its subsequent metabolic fate within the brain, offering valuable insights into neuroenergetics and the pathophysiology of neurological disorders.
Introduction to Brain Glucose Metabolism
Glucose is the primary energy substrate for the brain, essential for maintaining neuronal activity, neurotransmitter synthesis, and overall brain function.[1][2] Its metabolism is tightly regulated and compartmentalized between different brain cell types, primarily neurons and astrocytes.[1][3] The main metabolic pathways for glucose in the brain are glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP).[1][3] Dysregulation of brain glucose metabolism is a hallmark of numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making it a critical area of investigation in neuroscience and drug development.[2][4]
α-D-Glucose-d7 as a Metabolic Tracer
α-D-glucose-d7 is a stable, non-radioactive isotopologue of glucose where seven hydrogen atoms have been replaced with deuterium. This labeling allows for the "tracing" of the glucose molecule and its metabolic products through various biochemical pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] The use of stable isotopes like deuterium offers a safe alternative to radioactive tracers for in vivo studies in both preclinical models and human subjects.[7][8]
Advantages of α-D-Glucose-d7:
-
Enhanced Signal: Compared to other deuterated glucose variants like [6,6'-²H₂]-glucose (d2), [1,2,3,4,5,6,6'-²H₇]-glucose (d7) provides a significantly larger signal in deuterium metabolic imaging (DMI), allowing for improved mapping of labeled metabolites.[6][9]
-
Safety: As a non-radioactive tracer, it is safe for longitudinal studies in animals and for human applications.[7][8]
-
Versatility: It can be used in a variety of analytical platforms, including NMR, MS, and advanced imaging techniques like Deuterium Magnetic Resonance Spectroscopic Imaging (DMRSI).[10][11]
Key Metabolic Pathways and Signaling
The metabolism of α-D-glucose-d7 in the brain follows the canonical pathways of glucose metabolism. The deuterium labels are incorporated into downstream metabolites, allowing for the measurement of flux through these pathways.
Glycolysis and the TCA Cycle
Glucose is first transported into brain cells via glucose transporters (GLUTs) and then phosphorylated to glucose-6-phosphate.[3] Through glycolysis, it is converted to pyruvate. Pyruvate can then be converted to lactate or enter the mitochondria to fuel the TCA cycle for ATP production.[2] The deuterium atoms from glucose-d7 will be incorporated into glycolytic intermediates, lactate, and TCA cycle intermediates like glutamate and glutamine (Glx).[10][12]
Experimental Design and Protocols
The following sections outline protocols for in vivo and ex vivo studies of brain glucose metabolism using α-D-glucose-d7.
In Vivo Studies using Deuterium Metabolic Imaging (DMI)
DMI combines the administration of a deuterated substrate with 2H Magnetic Resonance Spectroscopic Imaging (MRSI) to map the spatial distribution of the tracer and its metabolites.[6][11]
Experimental Workflow:
Protocol for DMI in a Rodent Model:
-
Animal Preparation:
-
Fast animals overnight (e.g., 12-16 hours) to reduce endogenous glucose levels.
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Position the animal in the MRI scanner.
-
-
Tracer Administration:
-
Administer a bolus of α-D-glucose-d7 solution (e.g., 1 M in sterile water) followed by a continuous infusion.[6] The route of administration can be intravenous (IV) for rapid delivery or intraperitoneal (IP).[6]
-
For oral administration in human studies, a solution of the labeled glucose is consumed.[13][14]
-
-
MRI/MRSI Acquisition:
-
Data Analysis:
-
Process the raw MRSI data, including spectral fitting to identify and quantify the peaks corresponding to deuterated glucose, glutamate/glutamine (Glx), and lactate.[11]
-
Generate metabolic maps by overlaying the quantified metabolite concentrations on the anatomical images.
-
Apply kinetic models to the dynamic data to calculate metabolic rates such as the cerebral metabolic rate of glucose (CMRglc) and the TCA cycle flux (VTCA).[10][12]
-
Quantitative Data from DMI Studies:
| Parameter | Value (Example) | Tissue | Species | Reference |
| Rate of HDO increase (d7-glucose) | 0.208 ± 0.004 mM/min | Gray Matter | Human | [9] |
| Rate of Glx increase (d7-glucose) | 0.059 ± 0.003 mM/min | Gray Matter | Human | [9] |
| Rate of HDO increase (d2-glucose) | 0.051 ± 0.001 mM/min | Gray Matter | Human | [9] |
| Rate of Glx increase (d2-glucose) | 0.029 ± 0.001 mM/min | Gray Matter | Human | [9] |
Ex Vivo Tissue Analysis by Mass Spectrometry
This approach involves administering α-D-glucose-d7 in vivo, followed by brain tissue collection and analysis of labeled metabolites using mass spectrometry.
Protocol for LC-MS/MS Analysis:
-
In Vivo Labeling:
-
Administer α-D-glucose-d7 to the animal model as described in the DMI protocol.
-
At a predetermined time point post-administration, euthanize the animal and rapidly excise the brain.
-
Dissect specific brain regions of interest (e.g., cortex, hippocampus) on a cold plate.
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Metabolite Extraction:
-
Homogenize the frozen brain tissue in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography (LC).
-
Inject the sample onto an LC column (e.g., a HILIC column for polar metabolites) coupled to a mass spectrometer.
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the deuterated and non-deuterated forms of key metabolites (e.g., glucose, lactate, glutamate, citrate).
-
Calculate the fractional enrichment of deuterium in each metabolite to determine the extent of labeling from the administered tracer.
-
Applications in Drug Development
The study of brain glucose metabolism with α-D-glucose-d7 has significant applications in the development of therapeutics for neurological disorders.
-
Target Engagement and Pharmacodynamics: Assess whether a drug candidate modulates brain glucose metabolism as a primary or secondary mechanism of action.
-
Disease Modeling: Characterize metabolic deficits in animal models of neurological diseases and evaluate the restorative effects of novel therapies.
-
Biomarker Discovery: Identify changes in glucose metabolic pathways that can serve as biomarkers for disease progression or treatment response.[4] For instance, the Warburg effect, characterized by increased lactate production, is a metabolic hallmark of glioblastoma that can be imaged with deuterated glucose.[6][13]
-
Translational Research: The non-invasive nature of DMI allows for the direct translation of findings from preclinical models to clinical trials in human subjects.[11]
Conclusion
The use of α-D-glucose-d7 as a metabolic tracer provides a powerful and versatile tool for investigating brain glucose metabolism. The detailed protocols and experimental designs presented here offer a framework for researchers and drug development professionals to explore the intricate relationship between brain energy metabolism, neurological function, and disease. The ability to non-invasively map metabolic pathways in vivo opens new avenues for understanding disease mechanisms and accelerating the development of novel therapies for a range of debilitating neurological disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Sugar for the brain: the role of glucose in physiological and pathological brain function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose metabolic crosstalk and regulation in brain function and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. researchgate.net [researchgate.net]
- 8. 2H labeling enables non-invasive 3D proton MR imaging of glucose and neurotransmitter metabolism at 7T in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. cds.ismrm.org [cds.ismrm.org]
- 12. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (ISMRM 2023) Imaging metabolism of deuterated glucose in patients with primary brain tumors [archive.ismrm.org]
- 14. Deuterium metabolic imaging in the human brain at 9.4 Tesla with high spatial and temporal resolution - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation techniques for cells and tissues labeled with alpha-D-glucose-d7.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of cells and tissues labeled with alpha-D-glucose-d7, a stable isotope tracer used to investigate metabolic pathways. The following sections offer guidance on experimental design, sample quenching and metabolite extraction, and analytical methods for quantifying deuterated metabolites.
Introduction
This compound is a valuable tool in metabolic research, enabling the tracing of glucose through various pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The seven deuterium atoms provide a distinct mass shift, allowing for the sensitive and specific detection of glucose-derived metabolites by mass spectrometry. Proper sample preparation is critical for accurate and reproducible results in metabolic flux analysis. This document outlines optimized protocols for the handling of cells and tissues labeled with this compound to ensure high-quality data for your research.
Data Presentation: Comparison of Metabolite Extraction Methods
The choice of extraction method can significantly impact the recovery of metabolites. Below is a summary of the relative efficiencies of common extraction solvents for polar metabolites, which is relevant for the analysis of d7-glucose and its downstream products. While specific data for d7-labeled compounds is limited, this table, based on studies of similar polar metabolites, serves as a guide for selecting an appropriate method.[1][2][3][4]
| Extraction Solvent | Relative Recovery of Glycolytic Intermediates | Relative Recovery of TCA Cycle Intermediates | Ease of Use | Notes |
| 80% Methanol (pre-chilled to -80°C) | +++ | +++ | High | Excellent for quenching and extraction of polar metabolites. |
| Methanol/Water (1:1, v/v, pre-chilled) | +++ | +++ | High | Similar to 80% methanol, good for broad metabolite coverage. |
| Acetonitrile/Methanol/Water (40:40:20, v/v/v) | +++ | +++ | Medium | Effective for a wide range of metabolites, including lipids.[5] |
| Methanol/Chloroform/Water (various ratios) | ++ | ++ | Low | Biphasic extraction separates polar and non-polar metabolites.[6] |
| Boiling Ethanol | ++ | ++ | Medium | Can be effective but may degrade heat-labile metabolites. |
Table 1. Comparative overview of common metabolite extraction methods. +++ indicates high relative recovery, ++ indicates moderate recovery.
Experimental Protocols
Protocol 1: Labeling of Adherent Cells with this compound
This protocol describes the labeling of adherent mammalian cells in a 6-well plate format.
Materials:
-
Adherent cells of interest
-
Complete growth medium
-
Glucose-free complete growth medium
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
On the day of the experiment, prepare the labeling medium by supplementing glucose-free complete growth medium with this compound to the desired final concentration (typically 5-25 mM).
-
Aspirate the growth medium from the wells and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed this compound labeling medium to each well.
-
Incubate the cells for a time course appropriate for the metabolic pathways of interest. For central carbon metabolism, this can range from minutes to several hours to reach isotopic steady state.[7]
-
Proceed immediately to the quenching and metabolite extraction protocol.
Protocol 2: Quenching and Metabolite Extraction from Adherent Cells
This protocol is designed for the rapid quenching of metabolism and extraction of polar metabolites from adherent cells.
Materials:
-
6-well plate with labeled cells
-
Ice-cold 0.9% NaCl solution
-
Pre-chilled (-80°C) 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
-80°C freezer
Procedure:
-
Place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular glucose.
-
Immediately aspirate the wash solution.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity and precipitate proteins.
-
Place the plate at -80°C for 15 minutes to ensure complete inactivation of enzymes.
-
Scrape the cells in the cold methanol using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Store the metabolite extracts at -80°C until analysis.
Protocol 3: Metabolite Extraction from Tissues
This protocol is suitable for the extraction of metabolites from tissue samples labeled with this compound in vivo.
Materials:
-
Frozen tissue sample (labeled with this compound)
-
Liquid nitrogen
-
Pre-chilled (-80°C) 80% methanol
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
-80°C freezer
Procedure:
-
Pre-cool all equipment and tubes.
-
Weigh the frozen tissue sample (typically 10-50 mg).
-
Immediately place the tissue in a pre-chilled tube containing stainless steel beads or a pestle.
-
Add a volume of pre-chilled (-80°C) 80% methanol appropriate for the tissue weight (e.g., 500 µL for 25 mg of tissue).
-
Homogenize the tissue in the cold methanol until a uniform lysate is obtained.
-
Incubate the homogenate at -80°C for 15 minutes.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Store the metabolite extracts at -80°C until analysis.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, polar metabolites need to be derivatized to increase their volatility.
Derivatization Protocol:
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups.
-
Incubate at 37°C for 90 minutes.
-
Add 30 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation of hydroxyl and amine groups.[8]
-
Incubate at 37°C for 30 minutes.
-
Transfer the derivatized sample to a GC-MS vial for analysis.[8]
GC-MS Parameters (Representative):
-
Column: DB-5ms or equivalent
-
Injection Mode: Splitless
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning in full scan mode or selected ion monitoring (SIM) for targeted analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the analysis of polar, non-volatile metabolites without the need for derivatization.
LC-MS Parameters for Polar Metabolites (Representative):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase C18 column with an ion-pairing agent.[9][10]
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous to elute polar compounds.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode is often preferred for glycolytic and TCA cycle intermediates.[9][10] Analysis is typically performed using selected reaction monitoring (SRM) or high-resolution mass spectrometry.
Data Analysis Considerations
-
Mass Isotopomer Distribution (MID): The incorporation of deuterium from this compound will result in a distribution of mass isotopomers for each metabolite. This distribution provides information on the contribution of glucose to the synthesis of that metabolite.[11][12]
-
Correction for Natural Isotope Abundance: The measured MIDs should be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O).
-
Kinetic Isotope Effects: The heavier mass of deuterium can sometimes lead to slower reaction rates (kinetic isotope effect), which may influence metabolic fluxes.[13][14] This should be considered when interpreting the data, especially for reactions involving C-H bond cleavage.
-
Deuterium Exchange: While the C-D bonds in this compound are generally stable, there is a small possibility of H/D exchange during sample preparation or analysis, particularly for hydrogens on heteroatoms.[15][16] Using aprotic solvents and minimizing exposure to aqueous environments at non-neutral pH can help mitigate this.
Visualizations
Caption: Experimental workflow for metabolic flux analysis.
Caption: Tracing this compound through central carbon metabolism.
References
- 1. Comparison of extraction methods for intracellular metabolomics of human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms [frontiersin.org]
- 3. Characterization of rapid extraction protocols for high-throughput metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. agilent.com [agilent.com]
- 11. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of kinetic isotope effects in isotopic studies of metabolic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Measuring Glucose Uptake in Cancer Cells Using alpha-D-glucose-d7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit altered metabolic pathways, most notably a heightened reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect.[1] This increased glucose uptake and metabolism present a promising target for therapeutic intervention and a key biomarker for cancer diagnosis and monitoring. The use of stable isotope-labeled glucose, such as alpha-D-glucose-d7, offers a powerful and non-radioactive method to trace and quantify glucose uptake and its downstream metabolic fate in cancer cells. This document provides detailed application notes and experimental protocols for measuring glucose uptake in cancer cells using this compound, coupled with analysis by liquid chromatography-mass spectrometry (LC-MS).
Principle of the Assay
This method is based on the principle of stable isotope tracing. Cancer cells are incubated with this compound, a non-radioactive, heavy-labeled form of glucose. The cells take up this labeled glucose through glucose transporters (GLUTs). Following incubation, intracellular metabolites are extracted, and the amount of incorporated this compound is quantified using LC-MS. By measuring the amount of the labeled glucose inside the cells over time, the rate of glucose uptake can be accurately determined. This allows for a precise assessment of the glycolytic activity of cancer cells and the effects of potential therapeutic agents that target glucose metabolism.
Data Presentation
The following tables summarize quantitative data on glucose consumption rates in various cancer cell lines under different conditions. This data, compiled from multiple studies, provides a baseline for comparison when conducting experiments with this compound.
Table 1: Glucose Consumption Rates in Various Cancer Cell Lines under Normoxia
| Cell Line | Cancer Type | Glucose Consumption Rate (nmol/10^6 cells/h) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~50 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | ~100 | [2] |
| A549 | Non-Small Cell Lung Cancer | Significantly higher than H358 | [3][4] |
| H358 | Non-Small Cell Lung Cancer | Significantly lower than A549 | [3][4] |
| HeLa | Cervical Cancer | Rate increases significantly after 24h of infection | [5] |
Table 2: Effect of Hypoxia on Glucose Uptake in Cancer Cell Lines
| Cell Line | Condition | Change in Glucose Uptake | Reference |
| A549 | Hypoxia (0.1% and 1% O2) for 48-72h | Significant increase compared to normoxia | [3][4] |
| H358 | Hypoxia (0.1% O2) | Trend towards an increase (not statistically significant) | [3][4] |
| MCF-7 | Anoxia | Increased glucose consumption | [6] |
| MDA-MB-435 | Anoxia | Increased glucose consumption | [6] |
Experimental Protocols
This section provides a detailed methodology for measuring this compound uptake in adherent cancer cells.
Materials and Reagents
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Glucose-free cell culture medium
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS vials
Experimental Workflow
Step-by-Step Protocol
1. Cell Culture and Seeding: a. Culture the desired cancer cell line in complete medium in a T75 flask at 37°C and 5% CO2. b. Once the cells reach 70-80% confluency, trypsinize and count the cells. c. Seed the cells into 6-well or 12-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of the experiment. Allow the cells to adhere and grow for 24 hours.
2. Glucose Starvation (Optional but Recommended): a. Gently aspirate the complete medium from the wells. b. Wash the cells once with sterile PBS. c. Add glucose-free medium to each well and incubate for 1-2 hours. This step enhances the subsequent uptake of this compound.
3. Isotope Labeling: a. Prepare the labeling medium by supplementing glucose-free medium with a known concentration of this compound (e.g., 5 mM). b. Aspirate the starvation medium and add the this compound labeling medium to each well. c. Incubate the cells for a specific time course (e.g., 0, 5, 15, 30, 60 minutes). The optimal time will depend on the cell line and experimental goals.
4. Metabolite Extraction: a. At each time point, quickly aspirate the labeling medium. b. Immediately wash the cells twice with ice-cold PBS to remove any extracellular labeled glucose. c. Add a sufficient volume of pre-chilled (-80°C) 80% methanol to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate). This step quenches all enzymatic activity and extracts the intracellular metabolites. d. Place the plates on dry ice or at -80°C for 15 minutes. e. Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube. f. Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins. g. Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
5. LC-MS Analysis: a. Evaporate the methanol from the supernatant using a vacuum concentrator (e.g., SpeedVac). b. Reconstitute the dried metabolite extract in a suitable volume of LC-MS grade water or a compatible solvent for your chromatography method. c. Transfer the reconstituted samples to LC-MS vials. d. Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer. e. Develop a targeted LC-MS method to specifically detect and quantify this compound (and its downstream metabolites if desired). This will involve optimizing the chromatography to separate glucose from other cellular components and setting the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound.
6. Data Analysis and Quantification: a. Integrate the peak area of the this compound signal for each sample. b. Normalize the peak area to the cell number or total protein content of the corresponding well to account for variations in cell density. c. Plot the normalized this compound uptake over time to determine the rate of glucose uptake.
Signaling Pathways Regulating Glucose Uptake
The uptake of glucose in cancer cells is tightly regulated by complex signaling pathways. The PI3K/Akt and HIF-1α pathways are two of the most critical regulators of glucose metabolism.
The PI3K/Akt pathway, often activated by growth factors, promotes the translocation of GLUT1 to the plasma membrane, thereby increasing glucose uptake.[7][8] Hypoxia, a common feature of the tumor microenvironment, stabilizes the transcription factor HIF-1α.[9] HIF-1α then upregulates the expression of genes involved in glycolysis, including GLUT1.[10] The PI3K/Akt pathway can also activate mTORC1, which in turn can promote HIF-1α activity, creating a feedback loop that further enhances glucose uptake.[9]
Conclusion
The use of this compound combined with LC-MS provides a robust and sensitive method for quantifying glucose uptake in cancer cells. This approach avoids the use of radioactive isotopes and allows for detailed metabolic flux analysis. The protocols and data presented here serve as a valuable resource for researchers and drug development professionals aiming to investigate cancer metabolism and evaluate the efficacy of novel anti-cancer therapies targeting this critical pathway. Understanding the signaling networks that regulate glucose uptake is crucial for identifying new therapeutic targets and developing more effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. The rate of aerobic glycolysis is a pivotal regulator of tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. elib.dlr.de [elib.dlr.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. journal.waocp.org [journal.waocp.org]
Application Note: High-Sensitivity LC-MS/MS Methods for Metabolic Flux Analysis Using Alpha-D-Glucose-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within biological systems. Alpha-D-glucose-d7 (d7-glucose), a non-radioactive, deuterated analog of glucose, serves as an excellent tracer for these studies. When introduced into cell culture or in vivo models, the deuterium labels are incorporated into downstream metabolites. By tracking the mass shift of these metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can map the flow of glucose through central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP). This application note provides detailed protocols for the extraction and analysis of d7-glucose and its key metabolites, enabling precise and sensitive metabolic flux analysis.
Experimental Protocols
Protocol 1: Extraction of Polar Metabolites from Adherent Mammalian Cells
This protocol outlines the steps for quenching metabolism and extracting polar metabolites from adherent cells cultured in 6-well plates.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol (LC-MS grade)
-
Pre-chilled (-20°C) extraction solvent: 80% methanol / 20% water (v/v) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 16,000 x g at 4°C
-
Sample evaporator (e.g., SpeedVac)
Procedure:
-
Cell Culture: Plate cells in 6-well plates and culture until they reach the desired confluency (typically 70-80%). At the start of the experiment, replace the culture medium with a medium containing this compound at the desired concentration.
-
Metabolism Quenching: To halt metabolic activity, remove the culture plate from the incubator and immediately place it on dry ice.
-
Washing: Aspirate the culture medium and wash the cells twice with 1 mL of ice-cold 0.9% NaCl solution per well. It is crucial to aspirate the wash solution completely to minimize salt contamination, which can interfere with LC-MS analysis.
-
Metabolite Extraction: Add 1 mL of pre-chilled (-20°C) 80% methanol extraction solvent to each well.[1]
-
Cell Lysis and Collection: Use a cell scraper to detach the cells into the extraction solvent. Transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.[2]
-
Homogenization: Vortex the tubes for 10 minutes at 4°C to ensure complete lysis and extraction.
-
Protein Precipitation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a sample evaporator. Do not use heat, as it can degrade certain metabolites.[1]
-
Storage: Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.[1]
Protocol 2: LC-MS/MS Analysis of d7-Glucose and its Metabolites
This protocol describes the conditions for the chromatographic separation and mass spectrometric detection of d7-glucose and its labeled metabolites.
Sample Reconstitution: Prior to analysis, reconstitute the dried metabolite extracts in 50 µL of a 50:50 mixture of acetonitrile and water (LC-MS grade). Vortex for 20 seconds and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining insoluble debris. Transfer the supernatant to LC-MS vials.
Liquid Chromatography Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar metabolites. A common choice is a ZIC-pHILIC column (150 mm x 2.1 mm, 5 µm).[3]
-
Mobile Phase A: 20 mM Ammonium Carbonate, 0.1% Ammonium Hydroxide in water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Flow Rate: 0.200 mL/min[3]
-
Column Temperature: 45°C[3]
-
Injection Volume: 5 µL
Chromatographic Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 80 |
| 20.0 | 20 |
| 20.5 | 80 |
| 28.0 | 80 |
Mass Spectrometry Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Spray Voltage: 2.5 kV[3]
-
Capillary Temperature: 320°C[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the proposed MRM transitions for this compound and its key downstream metabolites. The mass-to-charge ratios (m/z) for the precursor and product ions are provided. Note that the exact collision energies should be optimized for your specific instrument.
Table 1: MRM Transitions for Glycolysis Intermediates
| Metabolite | Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) |
| Glucose | d7 | 186.1 | 92.1 |
| Glucose-6-Phosphate | d7 | 266.1 | 97.0 |
| Fructose-6-Phosphate | d7 | 266.1 | 97.0 |
| 3-Phosphoglycerate | d3 | 188.1 | 79.0 |
| Phosphoenolpyruvate | d2 | 169.0 | 79.0 |
| Pyruvate | d3 | 90.0 | 45.0 |
| Lactate | d3 | 92.0 | 45.0 |
Table 2: MRM Transitions for Pentose Phosphate Pathway Intermediates
| Metabolite | Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Phosphogluconate | d7 | 274.1 | 97.0 |
| Ribose-5-Phosphate | d5 | 234.1 | 97.0 |
| Sedoheptulose-7-Phosphate | d7 | 289.1 | 97.0 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow from cell culture to metabolic flux analysis.
Metabolic Pathways
Caption: Central carbon metabolism pathways showing the flow of deuterium labels.
References
Troubleshooting & Optimization
How to optimize alpha-D-glucose-d7 concentration for labeling different cell types?
Welcome to the technical support center for alpha-D-glucose-d7 labeling. This guide provides troubleshooting tips and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound for labeling various cell types in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell labeling?
A1: this compound is a stable isotope-labeled form of glucose where seven hydrogen atoms have been replaced by deuterium.[1][2] It is used as a tracer in metabolic studies to track the fate of glucose through various biochemical pathways.[3][4] Because deuterium has a different mass than hydrogen, its incorporation into metabolites can be detected by mass spectrometry or nuclear magnetic resonance (NMR), allowing for the measurement of metabolic fluxes.[5]
Q2: What is the recommended starting concentration of this compound for labeling my cells?
A2: There is no single recommended starting concentration that fits all cell types and experimental goals. The optimal concentration depends on the cell's metabolic rate and the specific pathways being investigated.[6] For some cell types like endothelial cells, macrophages, and astrocytes, a glucose concentration of 5 mM may be appropriate, while neurons, which have higher metabolic rates, may require concentrations as high as 25 mM.[6] It is crucial to determine the optimal concentration empirically for your specific cell type.
Q3: How does the concentration of this compound affect cell viability?
A3: High concentrations of glucose can negatively impact cell viability and proliferation in a time- and concentration-dependent manner.[7][8][9] For example, studies on PC12 cells have shown that high glucose concentrations can decrease cell viability, providing a model to simulate diabetic neuropathy.[7] Conversely, very low glucose concentrations can lead to hypoglycemia and cell stress.[10] Therefore, it is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q4: How long should I incubate my cells with this compound?
A4: The duration of labeling depends on the metabolic pathway of interest.[11] Glycolytic intermediates can be labeled within minutes, while labeling of the TCA cycle may take a couple of hours, and nucleotides can take up to 24 hours to reach a steady state.[12] For long-term studies, it is important to monitor cell health and ensure that the medium is not depleted of essential nutrients.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | 1. Suboptimal this compound concentration: The concentration may be too low for the cell type's metabolic rate. 2. Presence of unlabeled glucose: Standard FBS contains unlabeled glucose which can dilute the tracer.[13] 3. Short labeling duration: The incubation time may not be sufficient for the pathway of interest. | 1. Optimize concentration: Perform a dose-response experiment as detailed in the experimental protocol below. 2. Use dialyzed FBS: Dialyzed FBS has significantly lower concentrations of small molecules like glucose.[13] 3. Increase incubation time: Refer to literature for expected labeling times for your pathway of interest or perform a time-course experiment. |
| High Cell Death or Low Viability | 1. Glucose toxicity: The concentration of this compound may be too high.[9] 2. Osmotic stress: High concentrations of glucose can alter the osmolarity of the medium. | 1. Lower the concentration: Use a lower concentration of this compound as determined by your dose-response experiment. 2. Check medium osmolarity: Ensure the final osmolarity of your labeling medium is within the physiological range for your cells. |
| Inconsistent Labeling Results | 1. Variable cell density: Differences in cell number will affect glucose consumption. 2. Inconsistent culture conditions: Changes in incubator humidity can affect medium concentration.[13] | 1. Normalize to cell number: Seed a consistent number of cells for each experiment and normalize your results to cell count or protein concentration. 2. Maintain consistent conditions: Ensure your incubator is properly humidified to prevent evaporation and changes in media component concentrations.[13] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound
This protocol outlines a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type.
1. Preparation of Labeling Medium:
-
Prepare a glucose-free culture medium.
-
Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose.[13]
-
Prepare stock solutions of this compound at various concentrations (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM). The normal glucose concentration for many cell culture media is around 5.5 mM to 25 mM.[6]
2. Cell Seeding:
-
Seed your cells in a multi-well plate (e.g., 6-well or 12-well) at a consistent density.
3. Dose-Response Experiment:
-
After allowing the cells to adhere and reach the desired confluency, replace the standard medium with the prepared labeling media containing different concentrations of this compound.
-
Include a control group with the normal, unlabeled glucose concentration that your cells are typically cultured in.
-
Incubate the cells for a period relevant to your intended experiment (e.g., 24 hours).
4. Assessment of Cell Viability and Proliferation:
-
After the incubation period, assess cell viability using a standard method such as a Trypan Blue exclusion assay or an MTT assay.[14]
-
Determine the cell proliferation rate by counting the cells.
5. Determination of Labeling Efficiency:
-
Harvest the cells and extract the metabolites.
-
Analyze the metabolite extracts using mass spectrometry to determine the percentage of deuterium incorporation into key metabolites (e.g., lactate, citrate).
6. Data Analysis:
-
Plot cell viability/proliferation and labeling efficiency against the this compound concentration.
-
The optimal concentration will be the highest concentration that provides sufficient labeling without significantly impacting cell viability.
Data Presentation
Table 1: Example Starting Concentrations of D-Glucose for Different Cell Types
| Cell Type | Recommended D-Glucose Concentration (mM) | Reference |
| Endothelial Cells | 5 | [6] |
| Macrophages | 5 | [6] |
| Astrocytes | 5 | [6] |
| Cortical/Hippocampal Neurons | 25 | [6] |
Note: These are starting points for unlabeled D-glucose and should be optimized for this compound in your specific experimental setup.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Relationship between concentration, viability, and labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Choosing an appropriate glucose concentration according to different cell types and experimental purposes is very important - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of high glucose concentrations on human mesangial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Glucose-Induced Cytotoxic, Genotoxic, and Apoptotic Effects on Human Breast Adenocarcinoma (MCF-7) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of High and Variable Glucose on the Viability of Endothelial Cells Co-Cultured with Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting signal loss or low intensity in alpha-D-glucose-d7 tracer experiments.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using alpha-D-glucose-d7 as a tracer in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: I am not detecting any signal from my this compound tracer or its downstream metabolites. What are the initial troubleshooting steps?
A1: When a complete signal loss occurs, it is crucial to systematically investigate the experimental workflow from sample preparation to analysis.
Initial Troubleshooting Workflow:
Strategies to minimize the kinetic isotope effect in alpha-D-glucose-d7 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and minimize the kinetic isotope effect (KIE) in studies utilizing alpha-D-glucose-d7.
Frequently Asked Questions (FAQs)
Q1: What is the Kinetic Isotope Effect (KIE) and why is it relevant for this compound studies?
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes.[1] In the context of this compound, the seven hydrogen atoms (¹H) are replaced with deuterium (²H or D). The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond.[1][2] Consequently, more energy is required to break a C-D bond, which can lead to a slower rate for any metabolic reaction that involves the cleavage of one of these bonds.[1][2] This is critical in metabolic flux analysis, as an uncorrected KIE can lead to the underestimation of true metabolic rates.[3]
Q2: Which metabolic steps are most affected by the KIE when using this compound?
The KIE is most pronounced in enzymatic reactions where a carbon-hydrogen bond is broken in the rate-determining step (a primary KIE). In glycolysis, a key step susceptible to this effect is the conversion of 2-phosphoglycerate to phosphoenolpyruvate by the enzyme enolase, which involves the cleavage of a C-H bond. Studies have confirmed that the complete deuteration (perdeuteration) of glucose slows its overall metabolism to lactate.[4][5]
Q3: How significant is the KIE for deuterated glucose? Can it be ignored?
The magnitude of the KIE is not always large enough to invalidate results, but it should not be ignored. Its impact can be comparable to measurement errors from analytical instruments like GC-MS.[3] For example, one study using [6,6-²H₂]-glucose in rat brain tissue measured a relatively small KIE of 4-6% across several metabolic products.[3][6] However, the effect is cumulative and can vary depending on the specific enzyme, tissue, and metabolic state. Therefore, it must be considered for any rigorous and quantitative assessment of metabolic fluxes.[3]
Q4: What are the consequences of failing to account for the KIE?
Ignoring the KIE can lead to several analytical errors:
-
Inaccurate Flux Determination: The rates of metabolic pathways will be systematically underestimated.[3]
-
Poor Goodness-of-Fit: Mathematical models used for metabolic flux analysis may not fit the experimental data well.[3]
Troubleshooting Guide
Q1: My metabolic flux calculations seem inaccurate when using d7-glucose. Could KIE be the cause?
Yes, discrepancies in flux calculations are a classic sign that a KIE may be influencing your results. If your model struggles to fit the measured labeling patterns, or if the calculated fluxes are unexpectedly low compared to literature values from non-deuterated tracer studies, the KIE is a likely culprit. The workflow below can help you diagnose this issue.
Caption: Troubleshooting decision tree for KIE issues.
Q2: How can I experimentally measure and correct for the KIE?
The most robust method is to perform a parallel labeling experiment .[7][8] This involves running two identical, parallel experiments: one with your this compound tracer and another with a non-deuterated, ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]-glucose). By comparing the rate of label incorporation into downstream metabolites between the two experiments, you can directly quantify the reduction in flux caused by deuteration and calculate a correction factor.[6][9]
Q3: Is there a recommended experimental protocol for quantifying the KIE?
Yes, a "double substrate/double labeling" strategy is recommended.[9] This protocol allows for the direct comparison of metabolic rates and robust quantification of the KIE.
Experimental Protocol: KIE Quantification via Parallel Labeling
Objective: To quantify the kinetic isotope effect of this compound by comparing its metabolic flux to a non-deuterated ¹³C-labeled glucose tracer.
Methodology:
-
Experimental Setup:
-
Prepare two identical sets of cell cultures or cohorts of study animals. Ensure all conditions (cell density, media, growth phase, etc.) are as consistent as possible.
-
Group 1 (Deuterated Tracer): Will be administered this compound.
-
Group 2 (¹³C Tracer): Will be administered a non-deuterated ¹³C tracer, such as [U-¹³C₆]-glucose.
-
-
Tracer Administration:
-
Achieve a metabolic and isotopic steady state. This typically involves a priming dose followed by a constant infusion of the tracer.[10]
-
Administer the respective tracers to each group under identical conditions and for the same duration.
-
-
Sample Collection & Quenching:
-
At predetermined time points, collect samples (e.g., cell pellets, tissue, plasma).
-
Immediately quench metabolism by flash-freezing in liquid nitrogen or using cold methanol extraction to prevent further enzymatic activity.
-
-
Metabolite Extraction and Analysis:
-
Extract metabolites using a standardized protocol (e.g., methanol/chloroform/water extraction).
-
Analyze the isotopic enrichment patterns of key downstream metabolites (e.g., lactate, pyruvate, TCA cycle intermediates) using LC-MS/MS or GC-MS.
-
-
Data Analysis and KIE Calculation:
-
Determine the rate of label incorporation (flux) for each group by modeling the time course of isotopic enrichment.
-
The KIE is calculated as the ratio of the fluxes:
-
KIE = kH / kD = (Flux measured with ¹³C-glucose) / (Flux measured with d7-glucose)
-
-
Apply this empirically determined KIE value as a correction factor in your metabolic models for all experiments that use the this compound tracer.
-
Caption: Workflow for quantifying the KIE.
Data Summary Tables
The following tables provide quantitative data from studies investigating deuterated glucose tracers.
Table 1: Comparison of Metabolic Product Accumulation Rates in Human Brain Gray Matter Using D2- vs. D7-Glucose Tracers
| Metabolite Product | Tracer | Rate of Increase (mM/min) |
| HDO | [6,6-²H₂]-glucose (D2) | 0.051 ± 0.001 |
| [U-²H₇]-glucose (D7) | 0.208 ± 0.004 | |
| Glx (Glutamate + Glutamine) | [6,6-²H₂]-glucose (D2) | 0.029 ± 0.001 |
| [U-²H₇]-glucose (D7) | 0.059 ± 0.003 | |
| Data adapted from a 2023 study comparing D2- and D7-glucose.[11] |
Table 2: Example Kinetic Isotope Effect Magnitude for Deuterated Glucose Metabolism in Rat Brain
| Tracer Used | Metabolic Products | Measured KIE (kH/kD) | Implied Reduction in Rate |
| [6,6-²H₂]-glucose | Lactate, Glutamate, Glutamine | ~1.04 - 1.06 | 4 - 6% |
| Data indicates a small but measurable KIE from a 2021 study.[3][6] |
Visualization of Affected Metabolic Pathway
The primary KIE occurs at enzymatic steps involving C-H bond cleavage. The diagram below highlights key steps in glycolysis where this is relevant.
References
- 1. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Metabolomics: A Framework for the Million Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. (ISMRM 2017) The impact of kinetic isotope effects in using deuterated glucose for metabolic experiments [archive.ismrm.org]
- 6. Collection - Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo and In Vitro Quantification of Glucose Kinetics: From Bedside to Bench [e-enm.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Accurate Metabolite Quantification with alpha-D-Glucose-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing alpha-D-glucose-d7 for improving the accuracy of metabolite quantification. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and illustrative diagrams to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in metabolite quantification?
A1: this compound is a stable isotope-labeled (SIL) form of glucose where seven hydrogen atoms have been replaced with deuterium. It is used as an internal standard in mass spectrometry-based metabolomics. Because it is chemically almost identical to natural glucose, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to be used to correct for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of glucose quantification.
Q2: What are the main advantages of using a stable isotope-labeled internal standard like this compound?
A2: The primary advantages include:
-
Correction for Matrix Effects: Biological samples are complex matrices that can suppress or enhance the ionization of the analyte (endogenous glucose), leading to inaccurate measurements. An SIL internal standard experiences the same matrix effects, and by using the ratio of the analyte to the standard, these effects can be effectively normalized.
-
Improved Precision and Accuracy: It accounts for sample loss during extraction and preparation steps, as well as variations in instrument performance. This leads to more reliable and reproducible results, with coefficients of variation (CVs) often below 1%.[1][2]
-
Enhanced Specificity: Using a mass spectrometer allows for the specific detection of both the endogenous glucose and the deuterated standard based on their mass difference, reducing the chance of interference from other molecules.
Q3: Is this compound compatible with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)?
A3: Yes, this compound can be used with both GC-MS and LC-MS. For GC-MS analysis, derivatization of glucose is typically required to make it volatile. For LC-MS, derivatization is not always necessary, which can simplify sample preparation.[3][4] The choice of platform will depend on the specific experimental needs, available instrumentation, and the desired sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during metabolite quantification using this compound.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity of Standard Curve (R² < 0.99) | 1. Inappropriate concentration range for the standard curve.2. Saturation of the detector at high concentrations.3. Suboptimal internal standard concentration. | 1. Adjust the concentration range of your calibration standards to bracket the expected sample concentrations.2. If non-linearity is observed at the higher end, dilute your more concentrated standards and re-run.[5]3. Ensure the internal standard concentration provides a strong but not saturating signal. A good starting point is a concentration in the mid-range of your standard curve.[6] |
| High Variability Between Replicates (High CV%) | 1. Inconsistent sample preparation or extraction.2. Pipetting errors.3. Instability of the LC-MS system (e.g., fluctuating spray in the ion source). | 1. Standardize the extraction protocol. Ensure consistent timing, temperatures, and solvent volumes for all samples.2. Use calibrated pipettes and proper pipetting technique. Prepare larger volumes of master mixes where possible.3. Check the stability of the system by injecting a standard solution multiple times before and after your sample batch. |
| Inaccurate Quantification (Poor Recovery) | 1. Significant matrix effects not fully corrected by the internal standard.2. Chromatographic separation of this compound and endogenous glucose.3. Degradation of the analyte or internal standard. | 1. Dilute the sample to reduce the concentration of interfering matrix components.[7] Perform a matrix effect experiment by comparing the slope of a standard curve in solvent versus a standard curve in a sample matrix extract.[8]2. While unlikely to be significant, some chromatographic conditions can slightly separate deuterated standards from their native counterparts. Adjust chromatographic parameters (e.g., gradient, column temperature) to ensure co-elution.[9]3. Ensure proper sample storage (typically at -80°C) and minimize freeze-thaw cycles. |
| High Background Noise or Ghost Peaks | 1. Contamination of the LC-MS system.2. Carryover from a previous injection.3. Contaminated solvents or reagents. | 1. Flush the LC system with a strong solvent wash. If necessary, clean the ion source.[10]2. Implement a robust needle wash protocol between injections. Inject a blank solvent sample after a high-concentration sample to check for carryover.3. Use high-purity, LC-MS grade solvents and reagents. |
| No or Very Low Signal for Glucose or Internal Standard | 1. Instrument not properly tuned or calibrated.2. Incorrect MS parameters (e.g., wrong m/z values for selected ion monitoring).3. Leak in the LC system or gas supply issue.[9] | 1. Perform routine tuning and calibration of the mass spectrometer according to the manufacturer's guidelines.[10]2. Double-check the m/z values for the precursor and product ions for both endogenous glucose and this compound.3. Perform a leak check on the system. Ensure gas cylinders have adequate pressure. |
Experimental Protocols
Protocol 1: Quantification of Glucose in Adherent Cell Culture
This protocol provides a step-by-step guide for extracting metabolites from adherent cells and preparing them for LC-MS analysis using this compound.
Materials:
-
Adherent cells cultured in multi-well plates (e.g., 6-well or 12-well)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 1 mg/mL in water)
-
Extraction Solvent: Ice-cold 80% Methanol containing a known concentration of this compound (e.g., 1 µg/mL). Prepare this fresh.
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 4°C and >13,000 x g)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Quenching and Washing:
-
Aspirate the culture medium completely.
-
Immediately wash the cells twice with an adequate volume of ice-cold PBS to remove all residual medium. Aspirate the PBS completely after the final wash.
-
-
Metabolite Extraction:
-
Place the culture plate on ice.
-
Add a pre-determined volume of ice-cold Extraction Solvent (80% Methanol with this compound) to each well (e.g., 500 µL for a 6-well plate).
-
Immediately scrape the cells into the extraction solvent using a cell scraper.
-
Pipette the entire cell lysate into a pre-chilled microcentrifuge tube.
-
-
Lysis and Protein Precipitation:
-
Vortex the microcentrifuge tubes vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at maximum speed (>13,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.[11]
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean microcentrifuge tube or an autosampler vial.
-
-
Drying:
-
Dry the metabolite extract to completion using a nitrogen evaporator or a vacuum concentrator.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable solvent for your LC-MS analysis (e.g., 50 µL of 50% methanol).
-
Vortex briefly and centrifuge to pellet any remaining insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Data Presentation
Table 1: Representative Standard Curve Data for Glucose Quantification
This table shows example data for a standard curve generated using known concentrations of glucose with a fixed concentration of this compound as the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
| Glucose Conc. (µg/mL) | Analyte Peak Area | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 15,500 | 305,000 | 0.051 |
| 1.0 | 31,200 | 308,000 | 0.101 |
| 5.0 | 158,000 | 310,000 | 0.510 |
| 10.0 | 325,000 | 315,000 | 1.032 |
| 25.0 | 805,000 | 312,000 | 2.580 |
| 50.0 | 1,650,000 | 309,000 | 5.340 |
| Linearity (R²) | > 0.999 |
Note: This data is representative. Actual peak areas will vary based on the instrument and method.
Table 2: Comparison of Glucose Quantification With and Without Internal Standard Correction
This table illustrates the benefit of using this compound for correcting variability in a hypothetical experiment with three replicate plasma samples.
| Sample Replicate | Measured Glucose Peak Area | Calculated Conc. (No IS) | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (With IS) |
| 1 | 450,000 | 100 µg/mL | 250,000 | 1.80 | 90.0 µg/mL |
| 2 | 405,000 | 90 µg/mL | 225,000 | 1.80 | 90.0 µg/mL |
| 3 | 472,500 | 105 µg/mL | 262,500 | 1.80 | 90.0 µg/mL |
| Mean | 442,500 | 98.3 µg/mL | 245,833 | 1.80 | 90.0 µg/mL |
| Std. Dev. | 34,088 | 7.6 µg/mL | 19,253 | 0.00 | 0.0 µg/mL |
| CV% | 7.7% | 7.7% | 7.8% | 0.0% | 0.0% |
This demonstrates how the internal standard corrects for variations in sample injection or ion suppression, resulting in a significantly lower coefficient of variation (CV%).
Visualizations
Experimental Workflow
References
- 1. The accurate determination of serum glucose by isotope dilution mass spectrometry--two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate and precise isotope dilution mass spectrometry method for determining glucose in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precision of glucose measurements in control sera by isotope dilution/mass spectrometry: proposed definitive method compared with a reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarworks.umt.edu [scholarworks.umt.edu]
- 5. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uab.edu [uab.edu]
- 8. Development of an isotope dilution gas chromatography − mass spectrometry candidate reference measurement procedure for glucose in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gentechscientific.com [gentechscientific.com]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Addressing Lipid Contamination in MRS Detection of alpha-D-glucose-d7
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenge of lipid contamination in the Magnetic Resonance Spectroscopy (MRS) detection of deuterated glucose (alpha-D-glucose-d7). It is designed for researchers, scientists, and drug development professionals working with in vivo MRS.
Frequently Asked Questions (FAQs)
Q1: Why is lipid contamination a problem in the MRS detection of this compound?
A1: Lipid signals, particularly from subcutaneous fat, can overlap with the spectral region of interest for alpha-D-glucose, which has a characteristic signal at approximately 5.22 ppm.[1] This overlap can obscure the glucose signal, leading to inaccurate quantification and difficulty in detecting subtle metabolic changes. In deuterium MRS (DMRS), natural abundance deuterium lipid signals can also interfere with the detection of deuterated metabolites like lactate, which has a similar chemical shift.[2][3]
Q2: What are the primary sources of lipid contamination in brain MRS studies?
A2: The main source of lipid contamination in brain MRS is the strong signal from subcutaneous lipids in the scalp and skull.[4][5] These signals are several orders of magnitude larger than the metabolite signals from the brain.[4] Due to the limitations of spatial localization in MRS, these powerful lipid signals can "bleed" into the volume of interest (VOI) within the brain, causing artifacts that corrupt the spectral data.[4]
Q3: How can I visually identify lipid contamination in my MRS spectra?
A3: Lipid contamination typically manifests as broad resonances in the spectrum, particularly in the 0.9 to 1.5 ppm and 5.3-5.5 ppm regions.[1][6] These broad peaks can distort the baseline and overlap with metabolite peaks of interest. In severe cases, lipid artifacts can cause ringing and signal contamination throughout the entire spectrum.[5]
Q4: What is the difference between lipid suppression during acquisition and post-processing?
A4: Lipid suppression during acquisition involves using specific pulse sequences to minimize the lipid signal that is detected.[7] Techniques like outer volume suppression (OVS) and chemical shift selective (CHESS) pulses are applied during the MRS experiment to saturate or avoid exciting the lipid signals.[4][8] Post-processing methods are applied to the acquired data to computationally remove residual lipid signals.[5][9][10] These techniques often rely on the distinct properties of the lipid signal, such as its narrow-band nature, to filter it out from the metabolite signals.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to lipid contamination during the MRS detection of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, distorted baseline obscuring the glucose peak. | Significant lipid contamination from extracranial tissues. | 1. Optimize Voxel Placement: Ensure the volume of interest (VOI) is placed as far away from the scalp and skull as possible. 2. Employ Outer Volume Suppression (OVS): Use OVS pulses to saturate the signal from regions outside the VOI.[4][6] 3. Utilize Frequency Selective Suppression: Apply chemical shift selective (CHESS) pulses to specifically target and suppress lipid resonances.[4][8] |
| Inaccurate or non-reproducible glucose quantification. | Residual lipid signals overlapping with the glucose peak, leading to overestimation. | 1. Implement Advanced Pulse Sequences: Use sequences like SLOW-EPSI, which can be optimized for glucose detection and offer some intrinsic lipid suppression.[1] 2. Post-Processing Correction: Apply post-processing algorithms such as the Papoulis-Gerchberg algorithm or L2 regularization to remove lipid artifacts from the acquired spectra.[5][10] 3. Reference-Based Removal: Acquire a reference spectrum from a lipid-rich region (e.g., near the skull) and use it to subtract the lipid contribution from the brain spectra.[7][9] |
| High signal variability between scans. | Subject motion, leading to varying levels of lipid contamination in the VOI. | 1. Immobilize the Subject: Use padding and head restraints to minimize subject motion during the scan. 2. Motion Correction: If available, use prospective or retrospective motion correction techniques. 3. Data Quality Control: Carefully inspect each spectrum for signs of motion artifacts and exclude corrupted data from the analysis.[11][12] |
| Poor spectral quality despite using suppression techniques. | Suboptimal shim (B0 homogeneity) over the VOI, leading to broadened lineshapes and reduced suppression efficiency. | 1. Improve Shimming: Perform careful manual or automated shimming to achieve a narrow water linewidth within the VOI. Consider using higher-order shims if available.[13] 2. Reduce Voxel Size: A smaller voxel may be easier to shim effectively. |
Quantitative Data on Lipid Suppression Techniques
The following table summarizes the reported efficiency of various lipid suppression techniques. The effectiveness can vary depending on the specific implementation, scanner hardware, and experimental conditions.
| Suppression Technique | Principle | Reported Suppression Efficiency | Key Advantages | Limitations |
| Outer Volume Suppression (OVS) | Saturates signals from regions outside the volume of interest.[4][6] | >50-fold reduction in mean lipid signal.[4][7] | Widely available on clinical scanners. Effective for reducing subcutaneous lipid contamination. | Can be sensitive to B1 inhomogeneity. May not suppress all extracranial lipid signals. |
| Chemical Shift Selective (CHESS) | Uses frequency-selective pulses to saturate specific lipid resonances.[4][8] | Can suppress targeted lipid peaks to less than 20% of their original intensity.[8] | Good for targeting specific, well-defined lipid peaks. | Less effective for broad lipid resonances. Performance depends on B0 homogeneity. |
| Papoulis-Gerchberg Algorithm | Post-processing technique that extrapolates k-space data based on the narrow-band nature of the lipid signal.[5] | Allows for the acquisition of brain spectra without lipid suppression during the scan (at echo times ≥ 50 ms).[5] | Does not require special pulse sequences. Can be applied retrospectively. | Performance may be limited in cases of severe lipid contamination. |
| Spatial-domain based Lipid artifact Removal (SLIM) | Post-processing for DMI that uses spatial prior knowledge of brain and non-brain tissues.[2][3] | Average suppression of 90.5 ± 11.4% for extracranial natural abundance 2H lipid signals.[3] | Robust and objective lipid removal in DMI without perturbing the metabolic profile in brain voxels.[3] | Requires anatomical MRI for segmentation. |
Experimental Protocols
Protocol 1: In Vivo MRS of this compound with OVS and CHESS
This protocol outlines a general procedure for acquiring in vivo MRS data of deuterated glucose while minimizing lipid contamination using commonly available techniques.
-
Subject Preparation:
-
Localization and Shimming:
-
Acquire anatomical reference images (e.g., T1-weighted MRI) to define the volume of interest (VOI).
-
Place the VOI in the brain region of interest, avoiding proximity to the skull and scalp.
-
Perform automated and/or manual B0 shimming to achieve a water linewidth of < 20 Hz in the VOI.
-
-
MRS Acquisition:
-
Use a single-voxel spectroscopy (SVS) sequence such as PRESS or STEAM.
-
Enable OVS: Place saturation bands around the VOI to cover the subcutaneous lipid regions.
-
Enable CHESS water and lipid suppression: Set the CHESS pulse frequency to target the water resonance and the major lipid resonances.
-
Typical acquisition parameters: TR/TE = 2000/30 ms, 128 averages.
-
-
Data Processing:
-
Perform frequency and phase correction.
-
Apply eddy current correction.
-
Fit the spectral data using a quantification software package (e.g., LCModel) with a basis set that includes alpha-D-glucose.
-
Protocol 2: Post-processing for Lipid Artifact Removal
This protocol describes a general workflow for removing lipid artifacts from already acquired MRS data.
-
Data Import:
-
Load the raw or pre-processed MRS data into a suitable analysis software (e.g., FSL-MRS, or a custom script in MATLAB/Python).
-
-
Lipid Signal Identification:
-
Visually inspect the spectra to identify the characteristic broad resonances of lipids.
-
-
Artifact Removal Algorithm Selection:
-
Parameter Optimization:
-
Carefully adjust the parameters of the chosen algorithm (e.g., regularization parameter beta for L2 regularization) to achieve optimal lipid removal without distorting the metabolite signals.[10]
-
-
Quality Control:
-
Compare the spectra before and after lipid removal to ensure that the metabolite peaks of interest are preserved and the baseline is improved.
-
Assess the impact on the quantification results of key metabolites.
-
Visualizations
Caption: Experimental workflow for MRS detection of this compound.
Caption: Troubleshooting workflow for lipid contamination in MRS.
Caption: Overview of lipid suppression strategies in MRS.
References
- 1. α-D-Glucose as a non-radioactive MRS tracer for metabolic studies of the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid removal in deuterium metabolic imaging (DMI) using spatial prior knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MR - Lipid removal in deuterium metabolic imaging (DMI) using spatial prior knowledge [mr.copernicus.org]
- 4. Water and lipid suppression techniques for advanced 1H MRS and MRSI of the human brain: Experts' consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of lipid artifacts in 1H spectroscopic imaging by data extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [repository.kaust.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. Combination of two fat saturation pulses improves detectability of glucose signals in carbon-13 MR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Learning based quantification and removal of lipid signals from MR spectroscopic imaging of the brain | IDEALS [ideals.illinois.edu]
- 10. Processing — FSL-MRS 2.4.10 documentation [open.oxcin.ox.ac.uk]
- 11. Issues of spectral quality in clinical 1H-magnetic resonance spectroscopy and a gallery of artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s.mriquestions.com [s.mriquestions.com]
- 13. A Methodological Consensus on Clinical Proton MR Spectroscopy of the Brain: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrating 1H MRS and deuterium labeled glucose for mapping the dynamics of neural metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methods for assessing and ensuring the purity of alpha-D-glucose-d7.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and ensuring the purity of alpha-D-glucose-d7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
This compound is a stable isotope-labeled version of alpha-D-glucose where seven hydrogen atoms have been replaced by deuterium.[1] It is widely used as a tracer in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantitative analyses.[1][2][] The purity of this compound is critical because impurities can interfere with experimental results, leading to inaccurate quantification and misinterpretation of metabolic pathways.
Q2: What are the key parameters for determining the purity of this compound?
The purity of this compound is determined by three main parameters:
-
Chemical Purity: The percentage of the compound that is alpha-D-glucose, irrespective of its isotopic composition. Common impurities can include other sugars, degradation products, or residual solvents.
-
Isotopic Purity (Isotopic Enrichment): The percentage of the molecule that contains the desired number of deuterium atoms (in this case, seven). It measures the effectiveness of the deuteration process.
-
Enantiomeric/Anomeric Purity: The percentage of the glucose that is the correct anomer (alpha). The presence of the beta-anomer is a common consideration. In solution, glucose anomers can interconvert.[4]
Q3: Which analytical techniques are recommended for purity assessment?
A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity analysis.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful for confirming the chemical structure and determining the positions of deuterium labeling.[5][6] It can also provide insights into the isotopic purity.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is the primary technique for accurately determining isotopic enrichment.[5][7] It is often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) is used to determine chemical purity by separating this compound from non-labeled glucose and other chemical impurities.[9][10]
Q4: What are the typical purity specifications for research-grade this compound?
The required purity can vary by application, but high-quality commercial products generally meet the specifications outlined in the table below.
| Parameter | Specification | Recommended Technique |
| Chemical Purity | ≥98% | HPLC, qNMR |
| Isotopic Purity | ≥97-98% atom % D | Mass Spectrometry |
| Anomeric Purity | Typically reported as a mixture of alpha and beta anomers | NMR Spectroscopy |
Data compiled from commercial supplier information.[2][11]
Q5: What are the best practices for storing this compound?
To maintain its purity and stability, this compound should be stored as a neat solid at room temperature, protected from light and moisture.[11] For solutions, it is advisable to prepare them fresh. If storage is necessary, some deuterated standards can be prepared in a solvent like methanol and stored at 4°C.[12] Always refer to the Certificate of Analysis for specific storage recommendations.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: My 1H NMR spectrum is complex and difficult to interpret.
-
Cause: In solution, alpha-D-glucose exists in equilibrium with its beta-anomer and a small amount of the open-chain form, leading to a complex spectrum with many overlapping signals.[4][6]
-
Solution:
-
Focus on Specific Regions: The anomeric proton region (around 5.2 ppm for the alpha anomer and 4.6 ppm for the beta anomer) is often the most informative for determining the anomeric ratio.
-
Use 2D NMR: Techniques like COSY and HSQC can help to resolve overlapping signals and assign protons and carbons correctly.[6]
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes improve resolution and provide thermodynamic information about the anomers.[4]
-
Issue: How can I identify unexpected peaks in my NMR spectrum?
-
Cause: Unexpected peaks can originate from residual solvents, grease, or other chemical contaminants.
-
Solution:
-
Consult Impurity Tables: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents and impurities.[13][14][15]
-
Run a Blank Spectrum: Analyze the deuterated solvent used for sample preparation to check for contaminant signals.
-
Check Handling Procedures: Impurities can be introduced from glassware or spatulas. Ensure meticulous cleaning and handling.
-
| Common Impurity | 1H Chemical Shift (ppm) in D₂O | 13C Chemical Shift (ppm) in D₂O |
| Acetone | 2.22 | 30.5 |
| Methanol | 3.34 | 49.0 |
| Ethanol | 1.16 (t), 3.63 (q) | 17.5, 57.0 |
| "Grease" (Silicone) | ~0.07 | ~1.2 |
| Acetic Acid | 1.91 | 20.9, 177.3 |
Note: Chemical shifts can vary slightly based on concentration, temperature, and pH.[13][15]
Mass Spectrometry (MS)
Issue: My calculated isotopic enrichment seems inaccurate.
-
Cause: Inaccurate calculations can arise from spectral interferences, incorrect background subtraction, or failure to account for the natural abundance of isotopes (e.g., 13C).[7][8]
-
Solution:
-
Use High-Resolution MS: An Orbitrap or other high-resolution mass spectrometer can resolve ions of deuterated tracers from those of 13C-labeled tracers, minimizing spectral interference.[7]
-
Analyze an Unlabeled Standard: Run a sample of natural abundance alpha-D-glucose under the same conditions to determine the contribution of natural isotopes to the mass cluster.[8]
-
Follow a Systematic Protocol: Employ a general method that involves evaluating linearity, determining the purity of the mass cluster, and comparing measured isotope distributions with calculated theoretical distributions.[8]
-
Issue: I am observing unexpected ions in the mass spectrum.
-
Cause: This could be due to chemical impurities, in-source fragmentation of the glucose molecule, or the formation of adducts (e.g., sodium adducts [M+Na]+).
-
Solution:
-
Optimize Ionization Source Conditions: Adjust parameters like source temperature and voltages to minimize in-source fragmentation.
-
Identify Adducts: Look for ions corresponding to common adducts (e.g., +22.989 Da for sodium). The presence of adducts can sometimes be beneficial for analysis.[7]
-
Use Tandem MS (MS/MS): Fragmenting the parent ion can help confirm its identity and differentiate it from isobaric impurities.
-
High-Performance Liquid Chromatography (HPLC)
Issue: I have poor peak separation between glucose and potential impurities.
-
Cause: The mobile phase composition, column type, or temperature may not be optimal for separating structurally similar carbohydrates.
-
Solution:
-
Column Selection: Amine-based or specialized carbohydrate analysis columns are often effective. Anion exchange columns with an aqueous NaOH mobile phase have also been used successfully.[10]
-
Mobile Phase Optimization: Adjust the ratio of organic solvent (typically acetonitrile) to water. A lower percentage of organic solvent generally increases retention time on HILIC-type columns.
-
Adjust Temperature: Column temperature can affect separation. A typical starting point is between 40°C and 85°C.[10]
-
Issue: The peak for this compound is broad or tailing.
-
Cause: Peak tailing can be caused by secondary interactions with the stationary phase, column degradation, or issues with the mobile phase pH.
-
Solution:
-
Check Column Health: Flush the column or replace it if it has degraded.
-
Mobile Phase Additives: Adding a small amount of a modifier to the mobile phase can sometimes reduce tailing.
-
Sample Overload: Injecting too much sample can lead to broad peaks. Try reducing the injection volume or sample concentration.
-
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d6) in a clean NMR tube.
-
Mixing: Gently vortex the tube to ensure the sample is fully dissolved.
-
Acquisition:
-
Acquire a 1D ¹H spectrum to assess chemical purity and identify any residual non-deuterated signals.
-
Acquire a 1D ¹³C spectrum to confirm the carbon backbone.
-
If necessary, run 2D experiments like COSY and HSQC for full structural assignment.[6]
-
-
Data Analysis: Integrate relevant peaks to determine the anomeric ratio and quantify impurities against a known internal standard if absolute quantification is required.
Protocol 2: Determination of Isotopic Enrichment by HRMS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water). Also, prepare a solution of unlabeled alpha-D-glucose at a similar concentration.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap) coupled to an electrospray ionization (ESI) source.[7]
-
Analysis of Unlabeled Standard: Infuse or inject the unlabeled glucose solution and acquire the full scan mass spectrum. Identify the monoisotopic peak and the M+1, M+2, etc., peaks arising from natural isotope abundance.
-
Analysis of Labeled Sample: Infuse or inject the this compound sample and acquire the full scan mass spectrum under the same conditions.
-
Data Analysis:
-
Extract the ion intensities for the isotopic cluster of the deuterated compound.
-
Correct these intensities for the contribution of natural abundance isotopes determined from the unlabeled standard.
-
Calculate the isotopic enrichment by comparing the corrected intensities of the deuterated species to the sum of all species in the cluster.
-
Visualizations
Caption: Workflow for the complete purity assessment of this compound.
Caption: Logical relationship between different types of purity for this compound.
Caption: Decision tree for troubleshooting unexpected peaks in an NMR spectrum.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-Glucose (Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-2062-0.5 [isotope.com]
- 4. NMR analyses of complex d-glucose anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of alpha-2-deoxy-D-glucose in topical formulations by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20080276694A1 - Analytical Methods For 2-Deoxy-D-Glucose - Google Patents [patents.google.com]
- 11. D-Glucose (Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-2062-1 [isotope.com]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scs.illinois.edu [scs.illinois.edu]
How to avoid deuterium-hydrogen exchange during sample preparation with alpha-D-glucose-d7?
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with α-D-glucose-d7. The primary focus is on preventing unwanted deuterium-hydrogen (D-H) exchange during sample preparation to ensure the isotopic integrity of the molecule for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern with α-D-glucose-d7?
Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa.[1] For researchers using α-D-glucose-d7 as a metabolic tracer or an internal standard in techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), maintaining the isotopic label is critical. Unintended D-H exchange, also known as "back-exchange," leads to a loss of the deuterium label, which can compromise the quantitative accuracy and interpretation of experimental results.[2][3]
Q2: Which positions on α-D-glucose-d7 are susceptible to exchange?
The α-D-glucose-d7 molecule has two types of positions to consider:
-
Labile Positions: The hydrogen atoms of the hydroxyl (-OH) groups are highly labile and will rapidly exchange with protons from any protic solvent like water. If your α-D-glucose-d7 was supplied with deuterated hydroxyls (-OD), they will quickly become -OH groups if dissolved in a standard, non-deuterated solvent.
-
Semi-Labile Position (Anomeric Proton): The deuterium at the C1 position (the anomeric carbon) is more stable than the hydroxyl deuterons but can be susceptible to exchange through a process called mutarotation. This occurs when the glucose ring opens to its linear aldehyde form and then re-closes. This process is catalyzed by acids or bases.[4]
-
Stable Positions: The deuterons attached to carbons C2 through C6 are generally stable and not prone to exchange under typical analytical conditions.
The primary concern during sample preparation is preventing the exchange at the C1 anomeric position and avoiding conditions that could promote exchange at other carbon positions.
Q3: What are the key factors that promote unwanted D-H exchange?
Several environmental factors can accelerate the rate of D-H exchange. These are critical variables to control during your sample preparation.
-
pH (or pD): The rate of D-H exchange is highly dependent on pH. The exchange reaction can be catalyzed by both acids and bases.[1][4] For compounds like proteins, the minimum exchange rate is observed around pH 2.5.[2][5] This principle is applicable to other molecules with exchangeable protons.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including D-H exchange.[6] Therefore, keeping samples cold is a crucial step in minimizing deuterium loss.
-
Solvent: The presence of protic solvents (containing exchangeable protons, e.g., H₂O, methanol) is necessary for the exchange to occur. The concentration of available protons can influence the equilibrium of the exchange reaction.[1]
Q4: What solvents and buffers should I use to prepare my samples?
To minimize D-H exchange, the ideal approach is to eliminate sources of exchangeable protons.
-
Solvents: Whenever possible, use deuterated solvents (e.g., Deuterium Oxide - D₂O, Methanol-d4). This is especially critical for applications like NMR where the solvent provides the lock signal. For LC-MS, while the mobile phase is often protic, minimizing exposure time and controlling temperature and pH are key.
-
Buffers: If a buffer is required, prepare it using D₂O and deuterated buffer components to the extent possible. When using D₂O, it is important to measure the "pD" rather than the pH. A standard pH meter reading in D₂O can be converted to pD using the formula: pD = pH reading + 0.4 .
Troubleshooting Guide: Minimizing Deuterium Loss
This section provides direct solutions to common issues encountered during sample preparation with α-D-glucose-d7.
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium label detected by MS (mass shift downwards). | Use of protic solvents (H₂O, standard buffers) during sample preparation. | Prepare samples in deuterated solvents (D₂O) if the experimental design allows. Minimize the time the sample spends in protic solvents. |
| Sample pH/pD is too high or too low. | Adjust the sample to the pH/pD of minimum exchange. For many molecules, this is around pH 2.5 .[2][5][7] Perform this adjustment just before analysis in a step often referred to as "quenching." | |
| Elevated sample temperature. | Maintain samples at low temperatures (0 - 4°C ) at all times, from dissolution to injection.[2] Use pre-chilled solvents and keep samples on ice. | |
| Prolonged sample preparation or wait times before analysis. | Streamline your sample preparation workflow to be as rapid as possible.[2] If there are delays, flash-freeze samples in liquid nitrogen and store them at -80°C until they can be analyzed. | |
| Inconsistent or variable deuterium loss between replicate samples. | Inconsistent timing or temperature control during sample prep. | Standardize every step of the protocol, paying close attention to incubation times and temperature. Use automated systems for liquid handling where possible to improve reproducibility. |
| Variable pH/pD across samples. | Ensure the pH/pD of the quenching buffer is consistent and that it is added in a precise and repeatable manner to each sample. |
Summary of Factors Influencing D-H Exchange Rate
| Factor | Condition for Low Exchange | Condition for High Exchange | Quantitative Impact |
| Temperature | Low Temperature (0 - 4°C) | High Temperature (>25°C) | Reaction rates approximately double for every 10°C increase.[6] |
| pH / pD | Acidic (pH ≈ 2.5) | Basic (pH > 8) or Strongly Acidic (pH < 2) | Exchange rate is at its minimum around pH 2.5; it increases significantly under both basic and acidic conditions.[7] |
| Solvent | Aprotic or Deuterated Solvents | Protic Solvents (H₂O, MeOH) | Protic solvents provide the source of hydrogen for the exchange reaction. |
| Time | Short Exposure / Rapid Analysis | Long Incubation / Wait Times | The extent of exchange is cumulative over time. |
Experimental Protocols
Recommended Protocol for Preparing α-D-glucose-d7 for LC-MS Analysis
This protocol is designed to minimize D-H back-exchange during sample preparation for analysis by liquid chromatography-mass spectrometry.
-
Reagent Preparation:
-
Prepare all aqueous buffers and solutions using high-purity water (LC-MS grade).
-
Prepare a "Quench Buffer": an acidic solution (e.g., 0.1% Formic Acid in water) adjusted to pH 2.5 . Pre-chill this buffer to 0 - 4°C.
-
-
Sample Dissolution and Reaction:
-
If your experiment involves an enzymatic reaction or incubation in a biological matrix, proceed as required by your primary protocol. However, keep the incubation time to the minimum necessary.
-
If simply dissolving the standard for analysis, use a suitable solvent (e.g., water/acetonitrile mixture) and proceed immediately.
-
-
Quenching the Reaction and Stabilizing the Label:
-
At the end of the incubation period, immediately stop any ongoing reactions and stabilize the deuterium label by quenching.
-
Add a sufficient volume of the pre-chilled Quench Buffer (pH 2.5) to the sample to halt enzymatic activity and lower the pH.
-
Crucially, perform all subsequent steps at 0 - 4°C. Place sample vials in an ice bath or a chilled autosampler rack.
-
-
Sample Cleanup (if necessary):
-
If protein precipitation or other cleanup is needed, perform it quickly at low temperature. For example, add ice-cold acetonitrile to precipitate proteins, vortex briefly, and centrifuge at 4°C.
-
Immediately transfer the supernatant containing your analyte to a clean, chilled vial.
-
-
Analysis:
-
Analyze the samples via LC-MS as quickly as possible. Use an autosampler that is maintained at a low temperature (e.g., 4°C).
-
The low pH of the sample (around 2.5-3.0) is generally compatible with reversed-phase chromatography and helps maintain the stability of the deuterium label during the run.[5]
-
Visualizations
Chemical Structure and Exchange Sites
The diagram below illustrates the structure of α-D-glucose-d7, highlighting the stable C-D bonds and the highly labile O-H bonds that are the primary sites of rapid D-H exchange with protic solvents.
Caption: Structure of α-D-glucose-d7 showing stable (blue) and labile (yellow) positions.
Workflow for Minimizing D-H Exchange
This diagram outlines the recommended experimental workflow to preserve the isotopic integrity of α-D-glucose-d7 during sample preparation for analysis.
Caption: Recommended workflow for preparing α-D-glucose-d7 samples to minimize deuterium loss.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and Fast Maximally Deuterated Control (maxD) Preparation for Hydrogen-Deuterium Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature: the single most important factor for degradation of glucose fluids during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for normalizing data from alpha-D-glucose-d7 tracer experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing data from alpha-D-glucose-d7 tracer experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound tracer experiments and provides step-by-step solutions for data normalization and interpretation.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| N-01 | Inconsistent Isotope Enrichment Across Replicates | - Uneven cell seeding or growth- Inconsistent tracer addition- Technical variability in sample extraction or instrument analysis | - Cell Culture: Ensure consistent cell seeding density and monitor cell health and confluence. Standardize the timing and volume of tracer addition.- Sample Preparation: Use a consistent quenching and extraction protocol for all samples.- Data Normalization: Normalize the data to an internal standard spiked into each sample before extraction. Also, consider normalizing to total protein content or cell number to account for variations in cell mass. |
| N-02 | Low Isotope Incorporation into Downstream Metabolites | - Insufficient labeling time- Slow metabolic flux through the pathway of interest- Tracer dilution by unlabeled endogenous pools | - Experimental Design: Optimize the labeling duration. For slow pathways, a longer incubation time may be necessary to achieve isotopic steady state.[1] - Data Analysis: Perform a time-course experiment to determine the optimal labeling window. Ensure that the concentration of the d7-glucose tracer is sufficient to overcome dilution from unlabeled sources. |
| N-03 | Unexpected Mass Isotopomer Distributions (MIDs) | - Metabolic pathway branching or cycling- Contribution from alternative carbon sources- Natural isotope abundance of other elements (e.g., C, O, N) | - Data Correction: Correct the raw mass spectrometry data for the natural abundance of all relevant isotopes using tools like IsoCorrectoR or PolyMID.[2][3] - Pathway Analysis: Carefully analyze the MIDs to trace the flow of deuterium through different metabolic pathways. Consider using multiple labeled tracers to resolve complex pathway contributions.[4] |
| N-04 | Shift in Retention Time for Deuterated Metabolites | - Kinetic isotope effect of deuterium affecting chromatographic separation | - Chromatography: Be aware that deuterated compounds may elute slightly earlier or later than their unlabeled counterparts in liquid chromatography.[5][6][7] - Data Processing: Adjust the expected retention times in your data processing software to ensure accurate peak integration for the labeled and unlabeled forms of each metabolite. |
| N-05 | Metabolic Phenotype Altered by Deuterium Labeling | - Deuterium isotope effects can alter enzyme kinetics and overall metabolism.[8][9] | - Experimental Validation: If significant metabolic shifts are suspected, validate key findings using a different isotopic tracer (e.g., 13C-glucose) to confirm that the observed effects are not an artifact of the deuterium label. |
Frequently Asked Questions (FAQs)
1. Why is data normalization necessary for this compound tracer experiments?
Data normalization is crucial to correct for non-biological variations that can occur during an experiment, ensuring that observed differences in metabolite levels and isotope enrichment are due to actual biological changes. The goal of normalization is to minimize variation from sources like instrument batch effects while preserving the biological variation.[2] Common sources of variation include differences in sample handling, instrument sensitivity, and the amount of starting material.
2. What are the key steps in normalizing mass spectrometry data from a d7-glucose tracer experiment?
The typical workflow for normalizing metabolomics data involves several key steps:
-
Correction for Natural Isotope Abundance: All molecules contain a certain percentage of naturally occurring heavy isotopes (e.g., 13C, 15N, 17O, 18O). This natural abundance must be mathematically removed from the measured mass isotopomer distributions to accurately determine the enrichment from the d7-glucose tracer.[3][4][10]
-
Correction for Tracer Purity: The this compound tracer itself may not be 100% pure or fully deuterated. The actual purity and isotopic enrichment of the tracer, usually provided by the manufacturer, should be accounted for in the calculations.[2][3]
-
Internal Standard Normalization: An internal standard (a known amount of a compound not expected to be found in the samples) should be added to each sample at the beginning of the extraction process. Normalizing the intensity of each metabolite to the intensity of the internal standard can correct for variations in sample recovery and instrument response.
-
Normalization to a Biological Variable: To account for differences in the amount of starting material, it is recommended to normalize the data to a biological variable such as total protein concentration, cell number, or DNA content.
3. How do I correct for the natural abundance of isotopes in my data?
Correction for natural isotope abundance is a critical step and cannot be done by simple subtraction of the unlabeled control's mass distribution vector (MDV).[4] It requires a matrix-based mathematical correction that accounts for the probabilities of natural isotopes for all atoms in the metabolite. Several software packages and tools are available to perform this correction accurately, such as IsoCorrectoR and PolyMID.[2][3]
4. What is Mass Isotopomer Distribution Analysis (MIDA)?
Mass Isotopomer Distribution Analysis (MIDA) is a technique used to determine the fractional contribution of a labeled precursor to a metabolic product.[11] By analyzing the pattern of mass isotopomers (molecules of the same compound with different numbers of isotopic labels), MIDA can calculate the enrichment of the true precursor pool that was used for the synthesis of the product.[11] This is particularly useful for understanding the dynamics of biosynthesis and turnover of molecules.[11]
5. Can the deuterium in this compound affect the metabolism of the cells I am studying?
Yes, this is known as the kinetic isotope effect. The bond between deuterium and carbon is stronger than the bond between hydrogen and carbon. This can sometimes lead to slower reaction rates for enzymes that catalyze reactions involving the cleavage of these bonds.[8][9] While often minor, it is important to be aware of this potential effect, especially when interpreting quantitative flux data. In some cases, it may be beneficial to validate findings with a different isotope, such as 13C.
Experimental Protocols
Protocol: In Vitro Labeling of Adherent Cells with this compound
This protocol outlines a general procedure for labeling cultured adherent cells with this compound for metabolomics analysis.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
This compound (ensure to note the isotopic purity from the supplier)[12][13]
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in approximately 80-90% confluency at the time of harvesting. Allow cells to adhere and grow overnight.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with this compound to the desired final concentration (e.g., matching the glucose concentration of the complete medium). Warm the medium to 37°C.
-
Initiating the Labeling:
-
Aspirate the complete medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed glucose-free medium to remove any remaining unlabeled glucose.
-
Aspirate the wash medium and add the pre-warmed labeling medium containing this compound to the cells.
-
-
Incubation: Return the plates to the incubator and culture for the desired labeling period. The optimal time will depend on the metabolic pathway of interest and should be determined empirically (e.g., through a time-course experiment).[1]
-
Metabolite Quenching and Extraction:
-
At the end of the labeling period, quickly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Aspirate the PBS and add a sufficient volume of pre-chilled 80% methanol to the plate.
-
Place the plate on dry ice for 10 minutes to quench all enzymatic activity.
-
-
Cell Harvesting:
-
Scrape the cells in the cold methanol using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes thoroughly.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein and cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis by mass spectrometry.
-
Visualizations
Caption: Experimental workflow for this compound tracer studies.
Caption: Data normalization workflow for tracer experiments.
References
- 1. D-Glucose-13C6,d7 | 201417-01-8 | Benchchem [benchchem.com]
- 2. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effects on caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D-Glucose (Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-2062-20 [isotope.com]
- 13. D-Glucose (Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-2062-5 [isotope.com]
Overcoming limitations in the detection of alpha-D-glucose-d7 in complex biological samples.
Welcome to the technical support center for the analysis of alpha-D-glucose-d7. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the detection and quantification of this compound in complex biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Sensitivity and Inconsistent Signal Intensity
Question: My signal for this compound is very low and varies significantly between injections. What could be the cause?
Answer: Low and inconsistent signal intensity is a common issue, often stemming from matrix effects or suboptimal instrument parameters. Complex biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effects.[1][2][3]
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[2][4] | Cleaner sample extract leading to reduced ion suppression and improved signal intensity. |
| Use a matrix-matched calibration curve. Prepare your calibration standards in a blank matrix that is similar to your samples.[3] | More accurate quantification by compensating for matrix-induced signal suppression or enhancement. | |
| Employ a stable isotope-labeled internal standard (SIL-IS) that is not this compound but has similar chemical properties. | The SIL-IS will co-elute and experience similar matrix effects, allowing for reliable normalization of the analyte signal. | |
| Suboptimal MS Parameters | Optimize mass spectrometry parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.[5] | Enhanced ionization efficiency and improved signal-to-noise ratio. |
| Inefficient Derivatization | If using derivatization to enhance sensitivity, ensure the reaction conditions (e.g., temperature, time, reagent concentration) are optimized for complete derivatization of glucose.[5][6] | Increased signal intensity due to the formation of a more readily ionizable derivative. |
Issue 2: Inaccurate Quantification and Poor Recovery
Question: I am observing significant discrepancies in my quantitative results and the recovery of this compound is low. Why is this happening?
Answer: Inaccurate quantification and low recovery can be attributed to several factors, including incomplete extraction from the biological matrix, degradation of the analyte during sample processing, or unaccounted matrix effects.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Evaluate different extraction solvents and techniques. For plasma or serum, protein precipitation followed by SPE is a common and effective approach.[7] | Increased recovery of the analyte from the sample matrix. |
| Ensure solid samples are thoroughly homogenized to a fine powder before extraction.[8][9] | Improved extraction efficiency and reproducibility for solid tissues. | |
| Analyte Instability | Minimize sample processing time and keep samples on ice or at 4°C to prevent enzymatic degradation of glucose. | Preservation of the analyte integrity, leading to more accurate quantification. |
| Be aware of potential deuterium-hydrogen exchange, which can occur under certain pH and temperature conditions, although glucose C-D bonds are generally stable.[10] | Accurate measurement of the deuterated isotopologue. | |
| Calibration Issues | Use the standard addition method for a few representative samples to assess the accuracy of your calibration curve.[4] | Highly accurate quantification for specific complex matrices by accounting for sample-specific matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound in biological samples?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of this compound in various biological matrices.[5][11] This method offers high selectivity by monitoring specific precursor-to-product ion transitions for the analyte.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
A2: Minimizing matrix effects is crucial for accurate quantification.[1][2] Key strategies include:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.[4]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.[12]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.[4]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix similar to your samples can help to correct for signal suppression or enhancement.[3]
Q3: Is derivatization necessary for the analysis of this compound?
A3: While not always mandatory, derivatization can significantly improve the sensitivity and chromatographic retention of glucose on reverse-phase columns.[5][6] Common derivatization agents react with the reducing end of glucose to form a more hydrophobic and easily ionizable molecule.[6]
Q4: What are the potential pitfalls of using deuterium-labeled glucose for metabolic tracing?
A4: A key consideration is the potential for loss of the deuterium label through metabolic exchange reactions, particularly with water, which can be catalyzed by certain enzymes.[10] This can lead to an underestimation of the contribution of the labeled glucose to downstream metabolic pathways. Understanding the metabolic fate of the deuterium atoms on the glucose molecule is essential for accurate data interpretation.[13]
Q5: Can I use this compound for in vivo studies?
A5: Yes, this compound is used as a tracer for in vivo metabolic studies, such as Deuterium Metabolic Imaging (DMI) and mass spectrometry-based flux analysis.[14][15] These studies allow for the non-invasive tracking of glucose metabolism in living organisms.[14]
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma
This protocol describes a general procedure for the extraction of this compound from plasma samples for LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing a suitable internal standard. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 15 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: In Vitro Cell Labeling with this compound
This protocol outlines a basic procedure for labeling cultured cells with this compound to trace its metabolic fate.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Media Preparation: Prepare glucose-free culture medium supplemented with a known concentration of this compound. The standard glucose in the medium should be completely replaced by the labeled glucose.[16]
-
Labeling: Remove the existing culture medium and wash the cells once with sterile phosphate-buffered saline (PBS). Add the this compound containing medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to 24 hours) depending on the metabolic pathway of interest.[17]
-
Metabolite Extraction: At the end of the incubation, rapidly wash the cells with ice-cold PBS and then quench metabolism and extract metabolites using an ice-cold extraction solvent (e.g., 80% methanol).
-
Sample Processing: Scrape the cells in the extraction solvent and collect the cell lysate. Centrifuge to pellet cell debris and collect the supernatant for analysis.
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting decision tree for common issues.
References
- 1. An overview of matrix effects in liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Scholars@Duke publication: A convenient LC-MS method for assessment of glucose kinetics in vivo with D-[13C6]glucose as a tracer. [scholars.duke.edu]
- 8. Sample Preparation - Georg-August-Universität Göttingen [uni-goettingen.de]
- 9. Sample Preparation | Center for Stable Isotopes [csi.unm.edu]
- 10. Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.northwestern.edu [cancer.northwestern.edu]
Validation & Comparative
Validation of alpha-D-glucose-d7 as a metabolic tracer against established methods.
Validation of α-D-Glucose-d7 as a Metabolic Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of α-D-glucose-d7, a deuterated glucose isotopologue, against established metabolic tracers. It summarizes key performance data, details experimental protocols, and visualizes the metabolic pathways and workflows involved in its application. α-D-glucose-d7 serves as a powerful tool for tracing the fate of glucose through various metabolic pathways, offering unique advantages for non-invasive and high-resolution imaging of metabolic dynamics.
Comparative Analysis of Metabolic Tracers
The selection of an isotopic tracer is critical for accurately probing metabolic fluxes. While universally ¹³C-labeled glucose is a gold standard for metabolic flux analysis (MFA), deuterated glucose tracers like α-D-glucose-d7 are gaining prominence, particularly in imaging-based techniques.[1][2] These tracers are non-toxic at typical doses and suitable for human studies.[3]
Table 1: Comparison of Key Glucose Tracer Properties
| Feature | α-D-Glucose-d7 ([U-²H₇]-glucose) | [6,6-²H₂]-Glucose | Uniformly Labeled ¹³C-Glucose ([U-¹³C]-glucose) |
| Isotope | ²H (Deuterium) | ²H (Deuterium) | ¹³C (Carbon-13) |
| Number of Labels | 7 | 2 | 6 |
| Primary Analytical Methods | Deuterium Metabolic Imaging (DMI) via MRS/MRSI, Stimulated Raman Scattering (SRS) Microscopy.[4][5] | DMI via MRS/MRSI.[4][6] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[2] |
| Signal Intensity | Higher signal intensity in DMI compared to tracers with fewer deuterium atoms.[4] | Lower signal intensity compared to α-D-glucose-d7. | Dependent on MS or NMR detection methods. |
| Key Advantage | High number of labels enhances signal and tolerability to label loss; suitable for non-invasive imaging (DMI) and high-resolution microscopy (SRS).[4][7] | Well-established for DMI studies in humans; lower potential for generating deuterated water signal compared to fully deuterated glucose.[6][8] | Gold standard for detailed metabolic flux analysis (MFA); provides comprehensive carbon backbone tracing.[1][9] |
| Potential Limitation | Can generate a higher deuterated water signal; potential for kinetic isotope effects, though often minimal at tracer doses.[8] | Fewer labels may limit signal-to-noise in some applications.[4] | Requires cell/tissue lysis for MS/NMR, limiting in vivo dynamic imaging; hyperpolarized ¹³C has a very short signal life.[10] |
Experimental Data and Applications
α-D-glucose-d7 has been successfully validated as a probe for monitoring the synthesis of macromolecules, including lipids, proteins, nucleic acids, and glycogen.[5][11] Its incorporation provides a distinct signal in the cell-silent region of the Raman spectrum, enabling clear visualization.[5][11]
Table 2: Summary of Experimental Findings with α-D-Glucose-d7
| Application | Key Finding | Analytical Technique | Reference |
| Overall Metabolic Activity Imaging | Time-dependent incorporation of deuterium from α-D-glucose-d7 into macromolecules in cancer cells was successfully visualized and quantified. | Stimulated Raman Scattering (SRS) Microscopy | [5] |
| De Novo Lipogenesis | α-D-glucose-d7 served as an effective tracer to directly visualize and monitor glucose-derived de novo lipogenesis in single living cells. | SRS Microscopy | [11] |
| Macromolecule Synthesis | Distinct Raman spectra for C-D bonds in lipids, proteins, and nucleic acids were identified after labeling with α-D-glucose-d7, allowing for spectral separation. | Raman Spectroscopy, SRS Microscopy | [5][7] |
| In Vivo Metabolic Imaging | Deuterated glucose tracers enable 3D mapping of glycolysis and mitochondrial metabolism in humans, offering advantages over other MRI techniques due to robustness and safety. | Deuterium Metabolic Imaging (DMI) | [6] |
Experimental Protocols
The methodologies for using α-D-glucose-d7 vary based on the experimental system and analytical platform. Below are generalized protocols for in vivo and in vitro applications.
Protocol 1: In Vivo Metabolic Tracing via Deuterium Metabolic Imaging (DMI)
This protocol is adapted from studies mapping glucose metabolism in live subjects.[6]
-
Tracer Preparation and Administration: Prepare a solution of α-D-glucose-d7 (or another deuterated glucose like [6,6-²H₂]-glucose) in water. For human studies, a typical dose is around 0.6-0.8 g/kg body weight, administered orally after a period of fasting.[4][6]
-
Acclimatization Period: Allow time for the tracer to be absorbed and metabolized. Imaging is typically performed 45-75 minutes post-ingestion.[6]
-
Data Acquisition (MRS/MRSI): Position the subject in a clinical MRI scanner (e.g., 3T or 4T) equipped with a suitable ²H radiofrequency coil. Acquire deuterium MR spectra from the region of interest.[6] The low natural abundance of deuterium eliminates the need for water suppression signals.[10]
-
Spectral Analysis: Process the acquired spectra to identify and quantify peaks corresponding to the deuterated tracer (glucose) and its downstream metabolites, such as lactate and glutamate+glutamine (Glx).[6] The ratio of labeled lactate to Glx can serve as a direct measure of the Warburg effect.[6]
Protocol 2: In Vitro Metabolic Tracing via SRS Microscopy
This protocol is based on studies visualizing macromolecule synthesis in cell culture.[5]
-
Cell Culture and Labeling: Culture cells in a standard growth medium. Replace the standard medium with a glucose-free medium supplemented with α-D-glucose-d7 (e.g., 0.45% concentration) for a specified duration (e.g., 24-72 hours) to allow for tracer incorporation.[5]
-
Sample Preparation: Wash the cells with phosphate-buffered saline (PBS) to remove excess tracer from the medium. Fix the cells if required for specific downstream analysis, or image them live.
-
SRS Imaging: Use a Stimulated Raman Scattering (SRS) microscope tuned to the C-D bond vibration frequency (around 2150 cm⁻¹). Acquire images to visualize the distribution of deuterium incorporated into cellular macromolecules.[5]
-
Data Analysis and Quantification: Analyze the SRS image intensity to quantify the amount of label incorporation over time. By acquiring images at multiple Raman shifts, different macromolecules (lipids, proteins, etc.) can be spectrally unmixed and visualized separately.[7]
Visualizations: Workflows and Pathways
Experimental and Analytical Workflow
The following diagram outlines the typical workflow for a metabolic tracing experiment using α-D-glucose-d7.
Caption: General workflow for metabolic studies using α-D-glucose-d7.
Metabolic Fate of Deuterium from α-D-Glucose-d7
This diagram illustrates how deuterium atoms from α-D-glucose-d7 are incorporated into major downstream metabolic pathways.
Caption: Tracing deuterium from glucose-d7 through central carbon metabolism.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 3. Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium metabolic imaging for 3D mapping of glucose metabolism in humans with central nervous system lesions at 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Comparative analysis of alpha-D-glucose-d7 and radioactive glucose tracers like 14C-glucose.
A Comparative Guide to alpha-D-glucose-d7 and ¹⁴C-Glucose Tracers in Metabolic Research
For researchers in the life sciences and drug development, isotopic tracers are indispensable tools for elucidating metabolic pathways, quantifying flux, and assessing the pharmacokinetics of novel compounds. The choice of tracer is critical and depends on the experimental goals, model system, and available analytical instrumentation. This guide provides a detailed comparison of two common glucose tracers: this compound, a stable isotope tracer, and ¹⁴C-glucose, a radioactive isotope tracer.
Introduction to Isotopic Tracers
This compound is a non-radioactive, stable isotope-labeled (SIL) form of glucose where seven hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D).[1][2] Its increased mass allows it to be distinguished from endogenous glucose by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3][4] This tracer is particularly valuable for studying metabolic flux and de novo lipogenesis.[5][6]
¹⁴C-glucose is a radioactive tracer where one or more carbon atoms are replaced with the radioisotope carbon-14. ¹⁴C is a beta emitter, and its presence is detected by the radioactive decay events it produces, typically measured using liquid scintillation counting.[7][8] Due to its high sensitivity, it has been a cornerstone in metabolic research for decades, especially in glucose uptake assays and pharmacokinetic studies.[7][9]
Core Comparative Analysis
The primary distinction between these tracers lies in their nuclear properties, which dictates their safety profile, detection methods, and applications.
-
Safety and Handling : this compound is non-radioactive and poses no radiation risk, making it exceptionally safe for use in human clinical trials, including those involving vulnerable populations.[4][10] Its handling requires no specialized radiological precautions. In contrast, ¹⁴C-glucose is radioactive and requires licensed handling, specialized waste disposal, and stringent safety protocols to minimize radiation exposure to personnel.[7] This severely limits its use in human studies.[11]
-
Detection and Instrumentation : The detection of this compound and its downstream metabolites relies on sophisticated analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14] These techniques provide high-resolution data on the positional incorporation of the deuterium label into various metabolites, offering deep insights into pathway activity.[13] ¹⁴C-glucose is quantified using a liquid scintillation counter, which measures the beta decay emissions.[8][15] While highly sensitive, this method does not provide the same level of structural information as mass spectrometry.[16]
-
Applications : Stable isotope tracers like this compound are ideal for metabolic flux analysis (MFA), where the goal is to trace the journey of atoms through a metabolic network.[3][12][17][18] They allow researchers to quantify the relative contributions of different pathways to the production of a specific metabolite.[17] Radioactive tracers like ¹⁴C-glucose are excellently suited for quantifying the overall rate of a process, such as total glucose uptake by cells or tissues, due to their high signal-to-noise ratio.[7][19]
-
Data Interpretation : Mass spectrometry data from stable isotope tracing experiments can be complex, often requiring specialized software to determine isotopic enrichment and calculate metabolic fluxes.[20] Data from scintillation counting is more straightforward, typically yielding disintegrations per minute (DPM) which can be converted to molar amounts based on the specific activity of the tracer.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for both tracers.
| Feature | This compound (Stable Isotope) | ¹⁴C-Glucose (Radioactive Isotope) |
| Detection Method | Mass Spectrometry (MS), NMR Spectroscopy | Liquid Scintillation Counting (LSC) |
| Radioactivity | None | Beta (β⁻) emitter |
| Typical Half-Life | Stable (does not decay) | 5,730 years[9] |
| Max Specific Activity | N/A (enrichment is measured) | ~62.4 mCi/mmol per ¹⁴C atom[9] |
| Detection Principle | Mass-to-charge ratio (m/z) | Radioactive decay (β⁻ particle emission) |
| Primary Use in Humans | Frequent, considered safe[10][21] | Highly restricted due to radiation |
| Key Applications | Metabolic Flux Analysis (MFA)[3][12], De Novo Lipogenesis[5], In vivo systemic metabolism[20] | Glucose Uptake Assays[7][19], ADME studies[9], Autoradiography |
| Instrumentation Cost | High (LC-MS, GC-MS systems) | Moderate (Liquid Scintillation Counter) |
| Regulatory Oversight | General lab safety | Strict (Radiation Safety License required) |
Experimental Protocols
Protocol 1: Metabolic Flux Analysis using this compound
This protocol provides a general workflow for tracing glucose metabolism in cultured cells.
-
Cell Culture : Plate cells (e.g., HeLa, A549) at a desired density and allow them to adhere and grow for 24 hours in standard glucose-containing medium.
-
Tracer Introduction : Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be similar to the standard glucose concentration (e.g., 10 mM).
-
Incubation : Culture the cells in the tracer-containing medium for a specified time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotope into downstream metabolites.
-
Metabolite Extraction :
-
Aspirate the medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the culture plate to quench all enzymatic activity.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
-
Sample Preparation : Transfer the supernatant containing the extracted metabolites to a new tube and dry it completely using a vacuum concentrator.
-
Derivatization (for GC-MS) : To improve the volatility of polar metabolites, derivatize the dried extract (e.g., using methoximation followed by silylation).
-
LC-MS/GC-MS Analysis : Reconstitute the sample in a suitable solvent and inject it into the LC-MS or GC-MS system. The instrument will separate the metabolites and detect the mass isotopologue distributions for each, revealing the extent of deuterium incorporation.[20]
-
Data Analysis : Use specialized software to correct for natural isotope abundance and calculate the fractional enrichment of deuterium in key metabolites of pathways like glycolysis and the TCA cycle.
Protocol 2: Glucose Uptake Assay using ¹⁴C-Glucose
This protocol outlines a typical method for measuring insulin-stimulated glucose uptake in adipocytes or myotubes.[22][23]
-
Cell Culture and Differentiation : Differentiate cells (e.g., 3T3-L1 preadipocytes) into mature adipocytes in multi-well plates.
-
Serum Starvation : Prior to the assay, wash the cells and incubate them in a serum-free medium for 2-4 hours to establish a basal state.
-
Insulin Stimulation : Treat the cells with a physiological concentration of insulin (e.g., 100 nM) for a short period (e.g., 20-30 minutes) to stimulate glucose transporter (GLUT4) translocation. Include a set of non-insulin-stimulated wells as a basal control.
-
Tracer Addition :
-
Prepare a transport solution containing ¹⁴C-glucose (e.g., at a final concentration of 0.1 µCi/mL) and unlabeled glucose.
-
Remove the stimulation medium and add the ¹⁴C-glucose transport solution to each well.
-
Incubate for a short, defined period (e.g., 5-10 minutes) to allow tracer uptake.[19]
-
-
Termination of Uptake :
-
To stop the uptake, quickly aspirate the transport solution.
-
Immediately wash the cells three times with an ice-cold stop buffer (e.g., PBS containing a glucose transport inhibitor like phloretin).[19]
-
-
Cell Lysis : Lyse the cells in each well using a lysis buffer (e.g., 0.1% SDS or 50 mM NaOH).[22][23] Ensure complete lysis by gentle rocking or agitation.
-
Scintillation Counting :
-
Transfer a known volume of the cell lysate from each well into a scintillation vial.[23]
-
Add 4-5 mL of a suitable scintillation cocktail (e.g., Ultima Gold™) to each vial.[24][25]
-
Measure the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).[8]
-
-
Data Analysis : Normalize the CPM/DPM values to the protein concentration in each well. Calculate the fold increase in glucose uptake in insulin-stimulated cells compared to basal controls.
Visualizing Workflows and Pathways
The following diagrams illustrate key concepts and workflows related to the use of these tracers.
Conclusion
The choice between this compound and ¹⁴C-glucose is fundamentally a choice between safety and detailed mechanistic insight versus high sensitivity and established protocols for bulk measurement. For in-human studies and detailed metabolic flux mapping, the non-radioactive, high-information content of this compound makes it the superior choice.[21] For highly sensitive in vitro assays measuring total glucose uptake, ¹⁴C-glucose remains a powerful and effective tool. As analytical technologies advance, the use of stable isotopes is becoming increasingly widespread, offering a safer and more detailed window into the complexities of cellular metabolism.[3][21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. objects.lib.uidaho.edu [objects.lib.uidaho.edu]
- 7. Glucose Uptake Assays | Revvity [revvity.com]
- 8. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]
- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 10. metsol.com [metsol.com]
- 11. journals.humankinetics.com [journals.humankinetics.com]
- 12. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 13. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 14. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of 14C activity by liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of exogenous carbohydrate oxidation: a comparison of [U-14C]glucose and [U-13C]glucose tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 18. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Stable isotopes as tracers in clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 23. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ezag.com [ezag.com]
- 25. j-ram.org [j-ram.org]
Cross-Validation of Experimental Results Obtained with alpha-D-Glucose-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alpha-D-glucose-d7 with other common tracers used in metabolic research. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways and workflows to facilitate the cross-validation of experimental results.
Introduction to this compound
This compound is a stable isotope-labeled form of glucose where seven hydrogen atoms have been replaced by deuterium. This labeling makes it a powerful tool for tracing glucose metabolism in living cells and organisms without the need for radioactive isotopes.[1][2] Its primary applications are in metabolic flux analysis, imaging glucose metabolism, and pharmacokinetic studies, where it helps to elucidate the fate of glucose in various anabolic and catabolic pathways.[3][4] The use of deuterium as a label allows for detection by techniques such as Deuterium Magnetic Resonance Spectroscopy (DMRS) and Stimulated Raman Scattering (SRS) microscopy.[3]
Comparative Performance of this compound
The choice of tracer is critical for the precision and accuracy of metabolic flux analysis. While ¹³C-labeled glucose tracers are more common, this compound offers distinct advantages, particularly in its application for in vivo imaging techniques.
Quantitative Comparison of Tracers
The following table summarizes a comparative analysis of metabolic flux rates determined using different isotopic tracers. The data is synthesized from studies employing Deuterium Magnetic Resonance Spectroscopy (DMRS) for deuterated glucose and published values for ¹³C-based metabolic flux analysis (MFA).
| Parameter | This compound (via DMRS) | ¹³C-Labeled Glucose (via MFA) | Non-Labeled Glucose (Control) | Key Advantages of this compound |
| Cerebral Glucose Consumption Rate (CMRglc) (µmol/g/min) | 0.4 - 0.6 | 0.3 - 0.5 | Baseline | Enables non-invasive, in vivo imaging of metabolic rates. |
| Tricarboxylic Acid (TCA) Cycle Flux (VTCA) (µmol/g/min) | 0.8 - 1.2 | 0.7 - 1.1 | Baseline | Allows for simultaneous measurement of multiple downstream metabolites. |
| Lactate Production Rate (µmol/g/min) | 0.1 - 0.2 | 0.1 - 0.25 | Baseline | Strong correlation with FDG-PET imaging for cross-validation.[5][6] |
| De Novo Lipogenesis | High signal in SRS microscopy | Detectable | Baseline | Excellent tracer for visualizing lipid synthesis.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are adapted protocols for key experiments utilizing this compound.
Metabolic Flux Analysis (MFA) using this compound
This protocol is adapted from standard ¹³C-MFA procedures for use with this compound and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cell Culture: Culture cells to the desired confluency in standard glucose-containing medium.
-
Isotope Labeling: Replace the standard medium with a medium containing this compound as the sole glucose source. The concentration should be consistent with the standard medium.
-
Incubation: Incubate the cells for a predetermined time to allow for the incorporation of the deuterated glucose into intracellular metabolites. This time should be optimized for the specific cell line and pathways of interest.
-
Metabolite Extraction:
-
Quench metabolism by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Collect the cell extracts and centrifuge to pellet cellular debris.
-
-
Sample Derivatization: Dry the metabolite extracts and derivatize them to increase their volatility for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites.
-
Flux Calculation: Use a computational model to calculate metabolic fluxes based on the measured mass isotopomer distributions and extracellular flux rates (e.g., glucose consumption and lactate secretion).
Glucose Uptake Assay
This protocol is adapted from commercially available glucose uptake assay kits for use with this compound.
-
Cell Seeding: Seed cells in a multi-well plate and culture overnight.
-
Glucose Starvation: Remove the culture medium and wash the cells with a glucose-free medium. Incubate the cells in the glucose-free medium for 1-2 hours.
-
Glucose Uptake: Add a solution containing this compound to the cells and incubate for a short period (e.g., 10-30 minutes).
-
Washing: Stop the uptake by rapidly washing the cells with ice-cold PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Analyze the cell lysate using LC-MS to quantify the intracellular concentration of this compound.
-
Normalization: Normalize the glucose uptake to the total protein content or cell number in each well.
Signaling Pathways and Experimental Workflows
Visualizing the flow of metabolites and experimental procedures is essential for understanding the applications of this compound.
Central Carbon Metabolism
This compound is a valuable tracer for elucidating the flux through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.
Tracing of this compound through Central Carbon Metabolism.
Serine and Hexosamine Biosynthesis Pathways
Glucose is a key precursor for the synthesis of serine and for the hexosamine biosynthesis pathway (HBP), which is crucial for protein glycosylation.[7][8] this compound can be used to trace the contribution of glucose to these important anabolic pathways.
Tracing of this compound into Serine Synthesis and the HBP.
Experimental Workflow for Cross-Validation
A logical workflow for cross-validating results obtained with this compound involves parallel experiments with a well-established tracer like ¹³C-glucose.
Workflow for cross-validating metabolic flux data.
Conclusion
This compound is a versatile and powerful tool for metabolic research, offering unique advantages for in vivo studies and specific imaging modalities. By employing rigorous experimental protocols and performing parallel experiments with established tracers like ¹³C-glucose, researchers can confidently cross-validate their findings and gain deeper insights into the complexities of cellular metabolism. This guide provides the foundational information and methodologies to support such comparative studies, ultimately enhancing the reliability and impact of metabolic research in drug discovery and development.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.au.dk [pure.au.dk]
- 6. Comparison of Deuterium Metabolic Imaging with FDG PET in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. De Novo Serine Synthesis Is a Metabolic Vulnerability That Can Be Exploited to Overcome Sunitinib Resistance in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hexosamine biosynthesis pathway is essential for pancreatic beta cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Isotopic Purity and Structural Integrity: A Comparative Guide to Alpha-D-Glucose-d7
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the precise characterization of these molecules is paramount. This guide provides a comprehensive comparison of alpha-D-glucose-d7 with a common alternative, 13C-labeled glucose, focusing on isotopic enrichment and structural integrity. Detailed experimental protocols and visual workflows are presented to aid in the accurate assessment of these critical quality attributes.
This guide offers an objective comparison to inform the selection and quality control of isotopically labeled glucose standards essential for a wide range of research applications, from metabolic tracing to quantitative mass spectrometry.
Comparative Analysis of Isotopic Enrichment and Purity
The selection of an appropriate isotopically labeled standard is contingent on its specified isotopic enrichment and chemical purity. Below is a comparative summary of this compound and a widely used alternative, D-Glucose-13C6. The data presented is compiled from commercially available product specifications.
| Parameter | This compound | D-Glucose-13C6 |
| Isotopic Enrichment | ≥97 atom % D | ≥99 atom % 13C[1] |
| Chemical Purity | ≥98% | ≥99% (CP)[1] |
| Appearance | Powder | Powder |
| Molecular Weight | 187.20 g/mol | 186.11 g/mol [2] |
Experimental Protocols for Quality Assessment
To ensure the reliability of experimental results, rigorous assessment of the isotopic enrichment and structural integrity of labeled compounds is crucial. The following sections detail standardized methodologies for the characterization of this compound.
Isotopic Enrichment Analysis via Mass Spectrometry
High-resolution mass spectrometry (MS) is a primary technique for determining the isotopic enrichment of labeled compounds. This protocol outlines a general procedure for the analysis of this compound.
Objective: To quantify the percentage of deuterium incorporation in this compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or FT-ICR) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the linear range of detection.
-
Prepare a solution of unlabeled alpha-D-glucose as a reference standard.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ionization source parameters (e.g., spray voltage, capillary temperature) to achieve stable and efficient ionization of glucose.
-
Operate the mass spectrometer in full scan mode to acquire high-resolution mass spectra.
-
-
Data Acquisition:
-
Inject the unlabeled alpha-D-glucose standard to determine its exact mass and isotopic distribution.
-
Inject the this compound sample and acquire its mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak for both the unlabeled ([M+H]+ or [M+Na]+) and the deuterated glucose.
-
Determine the mass-to-charge ratio (m/z) of the most abundant isotopologue of this compound.
-
Calculate the isotopic enrichment by comparing the intensities of the ion signals corresponding to the deuterated and non-deuterated species. The percentage of isotopic enrichment is calculated using the following formula: Isotopic Enrichment (%) = (Intensity of Labeled Peak / (Intensity of Labeled Peak + Intensity of Unlabeled Peak)) * 100
-
Structural Integrity Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy is a powerful tool for confirming the structural integrity of organic molecules, including the position of isotopic labels.
Objective: To verify the covalent structure of this compound and confirm the positions of deuterium substitution.
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., D2O).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Tune and shim the NMR probe to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) 1H NMR spectrum.
-
If necessary, acquire two-dimensional (2D) NMR spectra (e.g., COSY, HSQC) to aid in signal assignment.
-
-
Data Analysis:
-
Process the acquired free induction decay (FID) using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the 1H NMR spectrum. The absence or significant reduction of signals at specific chemical shifts, compared to the spectrum of unlabeled alpha-D-glucose, confirms the sites of deuteration.
-
Analyze the coupling patterns of the remaining proton signals to ensure the overall glucose ring structure is intact.
-
Visualizing Experimental Workflows and Metabolic Tracing
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures and the metabolic fate of this compound.
Caption: Workflow for assessing isotopic enrichment using mass spectrometry.
Caption: Workflow for assessing structural integrity using NMR spectroscopy.
Caption: Metabolic pathways traced by this compound.
References
Accuracy and precision of deuterium enrichment measurements for glucose.
A comprehensive guide to the accuracy and precision of deuterium enrichment measurements for glucose, tailored for researchers, scientists, and drug development professionals. This document provides a detailed comparison of analytical techniques, experimental data, and procedural workflows.
Comparison of Analytical Methods for Deuterium Enrichment in Glucose
The precise and accurate measurement of deuterium enrichment in glucose is critical for metabolic research, particularly in studies of gluconeogenesis, glycolysis, and other key metabolic pathways. Various analytical techniques are employed for this purpose, each with distinct advantages and limitations. The choice of method often depends on the required sensitivity, the positional information needed, and the available instrumentation.
The primary methods for quantifying deuterium enrichment in glucose include Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography Combustion Isotope Ratio Mass Spectrometry (GCC-IRMS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. More recent developments have also introduced techniques like Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS) for such analyses.
Quantitative Performance of Key Analytical Techniques
The following table summarizes the performance of the most common methods used for measuring deuterium enrichment in glucose, based on reported experimental data.
| Analytical Technique | Accuracy | Precision (Coefficient of Variation) | Detection Level | Sample Volume | Key Advantages | Key Disadvantages |
| GC-MS | 0.3 mol% or better[1][2][3] | < 0.1 mol% (for specific fragments)[1] | Mid-to-high enrichment | ~20 µL plasma[1][3] | High throughput, provides positional information | Requires derivatization, potential for inaccurate fragments[1] |
| GCC-IRMS | High | High | As low as 0.001% enrichment[4] | Low (specifics vary) | Extremely sensitive for low enrichment levels | Destructive to the molecule, provides bulk isotope ratio |
| ²H NMR Spectroscopy | High (e.g., measured 5.2 mM vs. 5.0 mM known value)[5] | Varies with field strength and acquisition time | Higher concentrations required | Larger sample volume typically needed | Non-destructive, provides detailed positional enrichment[6][7] | Lower sensitivity than MS methods, potential for spectral overlap[5] |
| LC/IRMS | High | Very high precision reported[8] | High sensitivity | ~20 µL plasma[8] | No derivatization required, less labor-intensive[8] | Less commonly available instrumentation |
Experimental Protocols and Methodologies
Detailed and robust experimental protocols are fundamental to achieving accurate and precise measurements. Below are outlines of common methodologies for the key techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a versatile technique that can determine positional deuterium enrichment by analyzing specific fragments of derivatized glucose.[1]
Experimental Protocol:
-
Sample Preparation:
-
Deproteinize 20 µL of plasma using a suitable agent (e.g., acetone).
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
-
Derivatization: The choice of derivative is crucial for obtaining accurate fragments. A highly effective method involves preparing multiple derivatives to gain comprehensive positional information.[1][2][3]
-
Glucose Aldonitrile Pentapropionate: This derivative yields fragments informative about C3-C4, C4-C5, and C5-C6 bond cleavages.[1]
-
Glucose 1,2,5,6-di-isopropylidene Propionate: Provides a fragment without cleavage of the glucose carbon skeleton.[1]
-
Glucose Methyloxime Pentapropionate: Yields a fragment from C2-C3 cleavage.[1]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature gradient to separate the glucose derivative from other compounds.
-
Acquire mass spectra using electron impact (EI) ionization.
-
-
Data Analysis:
-
Identify the mass isotopomer distributions for the selected, validated fragments.
-
Use least-squares regression to determine the deuterium enrichment at each carbon position of the glucose molecule.[1]
-
Gas Chromatography Combustion Isotope Ratio Mass Spectrometry (GCC-IRMS)
This method is ideal for studies requiring very high sensitivity to detect low levels of deuterium incorporation.[4]
Experimental Protocol:
-
Sample Preparation and Derivatization:
-
Isolate glucose from plasma.
-
Derivatize the glucose to make it volatile for GC analysis.
-
-
GCC-IRMS Analysis:
-
The derivatized glucose is injected into a gas chromatograph for separation.
-
The eluted glucose peak is directed into a combustion furnace, where it is combusted at high temperatures (e.g., 1450°C) to produce hydrogen gas (H₂).[4]
-
The hydrogen gas is then introduced into an isotope ratio mass spectrometer.
-
-
Data Analysis:
-
The IRMS measures the ratio of deuterium to hydrogen (D/H).
-
The fractional gluconeogenesis rate can be calculated from the average deuterium enrichment in glucose.[4]
-
Deuterium NMR Spectroscopy (²H NMR)
²H NMR is a powerful non-destructive technique that provides detailed information on the specific positions of deuterium atoms within the glucose molecule.[6][7]
Experimental Protocol:
-
Sample Preparation:
-
Isolate glucose from plasma or tissue extracts.
-
The glucose may be converted to a derivative, such as monoacetone glucose (MAG), to improve spectral resolution.[6]
-
Dissolve the purified sample in a suitable solvent for NMR analysis.
-
-
NMR Data Acquisition:
-
Acquire ²H NMR spectra on a high-field NMR spectrometer.
-
The acquisition parameters (e.g., number of scans, relaxation delays) are optimized to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
Visualizing Experimental and Metabolic Workflows
Diagrams created using Graphviz provide clear visual representations of complex processes involved in deuterium enrichment studies.
Caption: Workflow for GC-MS analysis of glucose deuterium enrichment.
Caption: Metabolic pathway for D₂O-based gluconeogenesis measurement.
Caption: Experimental workflow for Deuterium Metabolic Imaging (DMI).
References
- 1. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. metsol.com [metsol.com]
- 5. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of alpha-D-glucose-d7: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of alpha-D-glucose-d7, a deuterated form of glucose commonly used in metabolic research and other scientific applications.
Core Disposal Principles
This compound, much like its non-deuterated counterpart, is generally considered to be of low hazard. However, it is imperative to handle and dispose of it in a manner that ensures safety and compliance with all applicable regulations. The primary principle for the disposal of this compound is to adhere to federal, state, and local regulations[1]. Under no circumstances should this chemical be allowed to enter the environment or be disposed of down the drain[1].
Step-by-Step Disposal Procedure
-
Consult Local Regulations : Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities to understand the specific disposal requirements in your area.
-
Package for Disposal :
-
Carefully place the solid this compound into a clearly labeled, sealed, and suitable disposal container.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Arrange for Professional Disposal : Contact a licensed professional waste disposal service to handle the final disposal of the material.
Spill and Contamination Cleanup
In the event of a spill, the following steps should be taken:
-
Ensure Proper Ventilation : Work in a well-ventilated area to minimize the potential for inhalation of any dust particles[1].
-
Wear Appropriate Personal Protective Equipment (PPE) : See the table below for recommended PPE.
-
Contain and Collect the Spill :
-
Place in Disposal Container : Transfer the collected material and any contaminated absorbent materials into a designated and properly labeled waste container[1].
-
Decontaminate the Area : Clean the affected surfaces to ensure no residue remains.
-
Dispose of Contaminated Materials : Dispose of all contaminated materials, including PPE, in accordance with local regulations[2].
Essential Safety and Handling Information
| Item | Specification | Rationale |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Chemical safety goggles | To protect eyes from dust particles. |
| Hand Protection | Appropriate chemical-resistant gloves | To prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Recommended when dust is generated to avoid respiratory tract irritation[1]. |
| Body Protection | Lab coat or other protective clothing | To minimize skin contact. |
| Spill Cleanup Supplies | ||
| Absorbent Material | Inert material (e.g., diatomite, universal binders) | For the safe cleanup of solutions[2]. |
| Disposal Containers | Labeled, sealed, and compatible containers | For the safe containment of waste material[1]. |
Disposal Process Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling alpha-D-glucose-d7
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the use of alpha-D-glucose-d7, a non-radioactive, stable isotope-labeled sugar. By adhering to these procedures, you can ensure a secure laboratory environment and maintain the integrity of your experiments.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is chemically identical to its non-deuterated counterpart, alpha-D-glucose, and is considered to be of low hazard, adherence to standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1] The primary concern is the inhalation of dust and contact with eyes and skin.[1][2]
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles | Conforming to EN166 (EU) or NIOSH (US) standards to protect against dust particles.[3] |
| Hand Protection | Disposable nitrile gloves | Provides sufficient protection for incidental contact.[4] For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from dust and spills.[5] |
| Respiratory Protection | Not generally required | A respirator may be necessary if handling large quantities that generate significant dust.[3] |
Operational Plan: From Receipt to Use
A structured workflow is essential for the safe and efficient handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Verify that the product label matches the order information.
-
Storage: Store the container in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption and contamination.
-
Weighing:
-
Perform weighing operations in an area with minimal air currents to avoid dust dispersal.
-
Use a clean spatula and weighing boat.
-
Clean the balance and surrounding area after weighing to remove any residual powder.
-
-
Dissolving and Experimental Use:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Handle solutions in a manner that minimizes aerosol formation.
-
-
Spill Management:
Emergency First Aid Procedures
In the event of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water.[3] Remove contaminated clothing. |
| Inhalation | Move the exposed person to fresh air.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | Wash out the mouth with water.[2] Do NOT induce vomiting unless directed to do so by medical personnel.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
Unused Product: While not classified as hazardous waste, it should be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Contaminated Materials: Items such as gloves, weighing boats, and paper towels that are contaminated with this compound should be collected in a designated waste container.
Disposal Procedure:
-
Segregation: Keep this compound waste separate from other waste streams.
-
Labeling: Clearly label the waste container with its contents ("this compound waste").
-
Disposal: Dispose of the waste through a licensed chemical waste disposal contractor. Do not dispose of it down the drain or in the regular trash.[2]
-
Container Disposal: Empty containers should be rinsed thoroughly before being discarded or recycled. The rinse water should be collected as chemical waste.
By implementing these safety and handling protocols, you can effectively manage the risks associated with the use of this compound in your laboratory, ensuring the well-being of your personnel and the integrity of your research.
References
- 1. westliberty.edu [westliberty.edu]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
